CBT-1
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CBT1 |
Origin of Product |
United States |
Foundational & Exploratory
CBT-1's Mechanism of Action in P-glycoprotein Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBT-1, a bisbenzylisoquinoline plant alkaloid, has demonstrated notable potential as a P-glycoprotein (P-gp, ABCB1) inhibitor for overcoming multidrug resistance (MDR) in cancer chemotherapy.[1][2] This technical guide provides an in-depth analysis of the core mechanism of action by which this compound inhibits P-gp, a crucial ATP-binding cassette (ABC) transporter responsible for the efflux of various xenobiotics, including anticancer drugs, from cells.[1][3][4][5][6] This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the involved pathways and workflows to support further research and development in this area.
Core Mechanism of P-glycoprotein Inhibition by this compound
This compound primarily functions as a competitive inhibitor of P-glycoprotein.[1] It directly interacts with the transporter, likely at the drug-binding pocket within the transmembrane domains, thereby hindering the binding and subsequent efflux of P-gp substrates, such as chemotherapeutic agents.[1][3] Evidence suggests a multifaceted interaction with the P-gp transporter, characterized by the following key observations:
-
Competitive Inhibition: this compound competes with known P-gp substrates for binding to the transporter. This is demonstrated by its ability to inhibit the photolabeling of P-gp by [¹²⁵I]iodoarylazidoprazosin (IAAP), a photoaffinity analog of prazosin.[1]
-
Modulation of ATPase Activity: At low concentrations (< 1 μM), this compound stimulates the ATPase activity of P-gp.[1] This is a characteristic feature of many P-gp substrates and inhibitors, where initial binding to the transporter enhances ATP hydrolysis. However, at higher, inhibitory concentrations, it is expected that this stimulation would plateau or decrease as the transport cycle is effectively blocked.
-
Reversal of Multidrug Resistance: By inhibiting P-gp-mediated drug efflux, this compound effectively reverses resistance to various chemotherapy drugs, including vinblastine, paclitaxel, and depsipeptide, in P-gp-overexpressing cancer cell lines.[1]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters of this compound's interaction with P-glycoprotein, as reported in the literature.
| Parameter | Value | Cell Line/System | Comments | Reference |
| IC₅₀ for [¹²⁵I]-IAAP Competition | 0.14 μM | P-gp-overexpressing cells | This value indicates the concentration of this compound required to inhibit 50% of the binding of the photoaffinity label to P-gp, demonstrating competitive binding. | [1] |
| Effective Concentration for Rhodamine 123 Transport Inhibition | 1 μM | P-gp-overexpressing cells (SW620 Ad20) | At this concentration, this compound completely inhibited the efflux of the P-gp substrate rhodamine 123. | [1] |
| Concentration for Complete Reversal of Drug Resistance | 1 μM | SW620 Ad20 cells | This concentration of this compound was sufficient to completely reverse P-gp-mediated resistance to vinblastine, paclitaxel, and depsipeptide. | [1] |
| Stimulation of P-gp ATPase Activity | < 1 μM | P-gp-overexpressing cell membranes | Low concentrations of this compound were observed to stimulate the hydrolysis of ATP by P-gp. | [1] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a series of well-established in vitro assays. The following are detailed methodologies for key experiments.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.
-
Cell Culture: P-gp-overexpressing cells (e.g., SW620 Ad20, MDR1-transfected HEK293) and their parental, non-resistant counterparts are cultured to 80-90% confluency.
-
Cell Harvest: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a suitable assay buffer (e.g., phenol red-free RPMI 1640 medium).
-
Loading with Rhodamine 123: Cells are incubated with a specific concentration of rhodamine 123 (e.g., 0.5 µg/mL) in the presence or absence of varying concentrations of this compound or other inhibitors for a defined period (e.g., 30 minutes) at 37°C.
-
Efflux Period: After loading, cells are washed to remove extracellular rhodamine 123 and resuspended in fresh, rhodamine-free medium, with or without the inhibitor. The cells are then incubated for a further period (e.g., 1 hour) to allow for efflux.
-
Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer. Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
[¹²⁵I]Iodoarylazidoprazosin (IAAP) Photolabeling Assay
This competitive binding assay uses a photoactive analog of a P-gp substrate to directly measure the ability of an inhibitor to compete for binding to the transporter.
-
Membrane Preparation: Crude membranes are prepared from P-gp-overexpressing cells by homogenization and differential centrifugation.
-
Binding Reaction: The membranes are incubated with [¹²⁵I]-IAAP in the presence of varying concentrations of this compound in a suitable buffer.
-
Photolabeling: The mixture is exposed to a high-intensity UV light source to covalently crosslink the IAAP to the P-gp binding site.
-
SDS-PAGE and Autoradiography: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then dried and exposed to X-ray film to visualize the radiolabeled P-gp band.
-
Quantification: The intensity of the radiolabeled P-gp band is quantified. A decrease in band intensity in the presence of this compound indicates competitive binding. The IC₅₀ value is determined from the dose-response curve.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound.
-
Membrane Preparation: P-gp-containing membranes are prepared from overexpressing cells.
-
Assay Reaction: The membranes are incubated with varying concentrations of this compound in a reaction buffer containing ATP and magnesium ions at 37°C.
-
Measurement of Inorganic Phosphate: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., using malachite green reagent).
-
Data Analysis: The rate of ATP hydrolysis is plotted against the concentration of this compound. Stimulation of ATPase activity at low concentrations is a characteristic of P-gp interactors.
Visualizing the Mechanism and Workflow
Proposed Mechanism of this compound Action on P-glycoprotein
Caption: Competitive inhibition of P-gp by this compound, leading to increased intracellular drug concentration.
Experimental Workflow for Evaluating P-gp Inhibition
Caption: A typical experimental workflow for characterizing a P-glycoprotein inhibitor like this compound.
Discussion and Future Directions
The available data strongly supports that this compound acts as a competitive inhibitor of P-glycoprotein, effectively reversing multidrug resistance in vitro.[1] Its ability to stimulate P-gp's ATPase activity at low concentrations suggests a direct interaction with the transporter that allosterically affects the nucleotide-binding domains.[1]
While these findings provide a solid foundation, further research is warranted to elucidate the precise molecular interactions. High-resolution structural studies, such as cryo-electron microscopy, of P-gp in complex with this compound could provide invaluable insights into the specific binding site and the conformational changes induced by the inhibitor. Additionally, exploring the potential for this compound to modulate signaling pathways that regulate P-gp expression or trafficking could uncover additional mechanisms of action. A deeper understanding of these aspects will be crucial for the rational design of next-generation P-gp inhibitors and for optimizing the clinical application of this compound in combination with chemotherapy. Clinical studies have shown that this compound can inhibit P-gp in normal tissues without altering the pharmacokinetics of co-administered drugs like paclitaxel, highlighting its potential for clinical use.[7][8]
References
- 1. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aminer.org [aminer.org]
- 3. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 6. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 7. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Pharmacodynamic Study of the P-glycoprotein Antagonist this compound® in Combination With Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of CBT-1: A Technical Guide to Overcoming Multidrug Resistance
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro efficacy of CBT-1 (also known as Tetrandrine and NSC-77037), a potent inhibitor of ABCB1 (P-glycoprotein) and ABCC1 multidrug resistance transporters. The following sections detail the quantitative data from key studies, comprehensive experimental protocols, and visualizations of the underlying mechanisms, intended for researchers, scientists, and professionals in drug development.
Quantitative Efficacy of this compound in Reversing Multidrug Resistance
This compound has demonstrated significant efficacy in reversing multidrug resistance (MDR) across a variety of cancer cell lines. Its primary mechanism is the inhibition of ATP-binding cassette (ABC) transporters, particularly ABCB1 and ABCC1, which are responsible for effluxing chemotherapeutic agents from cancer cells.
Cytotoxicity of this compound (Tetrandrine)
Before assessing its efficacy in reversing drug resistance, the intrinsic cytotoxicity of this compound was evaluated in both parental (sensitive) and drug-resistant cancer cell lines. The half-maximal inhibitory concentrations (IC50) were found to be similar across sensitive and resistant pairs, indicating that this compound's cytotoxic effects are independent of ABCB1 expression levels.[1]
| Cell Line Pair | Sensitive Cell Line IC50 (µM) | Resistant Cell Line IC50 (µM) |
| SW620 & SW620/Ad300 | ~10 | ~10 |
| KB-3-1 & KB-C2 | ~8 | ~8 |
| HEK293/pcDNA3.1 & HEK293/ABCB1 | ~12 | ~12 |
| Table 1: Cytotoxicity (IC50) of Tetrandrine in various paired cancer cell lines. Data extracted from Liao et al., 2019.[1] |
Reversal of Chemotherapeutic Drug Resistance
This compound, at non-toxic concentrations, significantly sensitizes MDR cancer cells to various chemotherapeutic agents. The tables below summarize the IC50 values of different drugs in the presence and absence of this compound, and the calculated fold reversal (FR), which indicates the factor by which this compound restores drug sensitivity.
Table 2.1: Reversal of Doxorubicin Resistance
| Cell Line | Doxorubicin IC50 (nM) | Doxorubicin + 1µM Tetrandrine IC50 (nM) | Doxorubicin + 3µM Tetrandrine IC50 (nM) | Fold Reversal (at 3µM) |
| SW620/Ad300 | 20,000 | 1,000 | 200 | 100 |
| KB-C2 | 15,000 | 800 | 150 | 100 |
| HEK293/ABCB1 | 12,000 | 900 | 300 | 40 |
| Data extracted from Liao et al., 2019.[1] |
Table 2.2: Reversal of Paclitaxel Resistance
| Cell Line | Paclitaxel IC50 (nM) | Paclitaxel + 1µM Tetrandrine IC50 (nM) | Paclitaxel + 3µM Tetrandrine IC50 (nM) | Fold Reversal (at 3µM) |
| SW620/Ad300 | 3,000 | 200 | 50 | 60 |
| KB-C2 | 2,500 | 150 | 40 | 62.5 |
| HEK293/ABCB1 | 2,000 | 250 | 80 | 25 |
| Data extracted from Liao et al., 2019.[1] |
Table 2.3: Reversal of Vincristine Resistance
| Cell Line | Vincristine IC50 (nM) | Vincristine + 1µM Tetrandrine IC50 (nM) | Vincristine + 3µM Tetrandrine IC50 (nM) | Fold Reversal (at 3µM) |
| SW620/Ad300 | 1,500 | 800 | 500 | 3 |
| KB-C2 | 1,200 | 100 | 30 | 40 |
| HEK293/ABCB1 | 1,000 | 150 | 50 | 20 |
| Data extracted from Liao et al., 2019.[1] |
Studies on osteosarcoma (OS) cell lines also confirm this compound's ability to overcome resistance to doxorubicin and other second-line treatments like taxotere, etoposide, and vinorelbine.[2]
Experimental Protocols
This section details the methodologies for key in vitro experiments used to evaluate the efficacy of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and the reversal of drug resistance.
-
Cell Seeding: Cancer cells (both sensitive and resistant) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with varying concentrations of the chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in the presence or absence of a non-toxic concentration of this compound (e.g., 1 µM or 3 µM). Control wells receive the vehicle.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration. Fold reversal is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of this compound.[1]
ABCB1 ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of the ABCB1 transporter.
-
Membrane Preparation: ABCB1-overexpressing cell membranes are prepared and purified.
-
Assay Reaction: The membranes are incubated with varying concentrations of this compound in an assay buffer containing ATP.
-
Phosphate Detection: The amount of inorganic phosphate released due to ATP hydrolysis is measured using a colorimetric method (e.g., using malachite green).
-
Data Analysis: The ATPase activity is plotted against the this compound concentration to determine the stimulatory or inhibitory effects. Studies have shown that tetrandrine stimulates ABCB1 ATPase activity in a concentration-dependent manner.[1]
Rhodamine 123 Efflux Assay
This assay assesses the ability of this compound to inhibit the efflux function of ABCB1 using the fluorescent substrate rhodamine 123.
-
Cell Loading: ABCB1-overexpressing cells are incubated with rhodamine 123 in the presence or absence of this compound for a specified time (e.g., 60 minutes) to allow for substrate accumulation.
-
Efflux Period: The cells are then washed and incubated in a fresh, rhodamine 123-free medium, with or without this compound, for another period to allow for efflux.
-
Fluorescence Measurement: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence microscope.
-
Data Analysis: A decrease in the efflux of rhodamine 123 (i.e., higher intracellular fluorescence) in the presence of this compound indicates inhibition of the ABCB1 transporter.
Western Blotting for ABCB1 Expression
This technique is used to determine the effect of this compound on the protein expression levels of ABCB1.
-
Cell Lysis: Cells treated with this compound for various time points (e.g., 0, 24, 48, 72 hours) are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ABCB1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine changes in ABCB1 expression. Some studies suggest that tetrandrine can downregulate ABCB1 protein expression without affecting its mRNA levels.[1]
Visualizing the Mechanism of Action
The in vitro efficacy of this compound is primarily attributed to its direct interaction with and inhibition of the ABCB1 transporter. The following diagrams illustrate this mechanism and the experimental workflow for its evaluation.
References
Preclinical data on CBT-1 as a Pgp antagonist
An In-Depth Technical Guide to the Preclinical Data of CBT-1 as a P-glycoprotein Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (Pgp/MDR1/ABCB1), which functions as a drug efflux pump, reducing intracellular concentrations of cytotoxic agents to sub-therapeutic levels.[1][2] this compound, a bisbenzylisoquinoline plant alkaloid, has been investigated as a potent Pgp inhibitor to reverse MDR.[1][3] This document provides a comprehensive overview of the preclinical data for this compound, detailing its inhibitory activity against Pgp, the experimental methodologies used for its evaluation, and its effects in both in vitro and ex vivo models.
Mechanism of Action: P-glycoprotein and the Role of this compound
P-glycoprotein is an ATP-dependent efflux transporter that utilizes the energy from ATP hydrolysis to actively pump a wide range of structurally diverse xenobiotics, including many anticancer drugs, out of the cell.[2][4][5] This action prevents the drugs from reaching their intracellular targets, thereby conferring resistance. This compound acts as a Pgp antagonist, directly interacting with the transporter to inhibit its efflux function. Preclinical evidence suggests that at low concentrations (< 1 µM), this compound stimulates Pgp-mediated ATP hydrolysis, while at higher concentrations, it competitively inhibits substrate binding and transport.[1][3] By blocking Pgp, this compound effectively increases the intracellular accumulation and retention of co-administered chemotherapeutic agents, restoring their cytotoxic efficacy in resistant cancer cells.
Caption: this compound blocks the Pgp efflux pump, leading to intracellular accumulation of chemotherapeutic drugs.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: In Vitro Pgp Inhibition and Substrate Interaction
| Parameter | Cell Line / System | Value | Reference(s) |
| Pgp-mediated Rhodamine 123 Efflux Inhibition | SW620 Ad5, Ad20, Ad300; HEK293-MDR1 | Complete inhibition at 1 µM | [3] |
| Competition with [¹²⁵I]-IAAP Labeling of Pgp | Pgp-overexpressing cells | IC₅₀ = 0.14 µM | [1][3] |
| Pgp-mediated ATP Hydrolysis | Pgp-overexpressing cells | Stimulated at < 1 µM | [1][3] |
| MRP1-mediated Calcein Transport Inhibition | MRP1-overexpressing cells | Complete inhibition at 10 µM | [1][3] |
| ABCG2-mediated Pheophorbide A Transport | ABCG2-transfected HEK293 cells | No significant effect at 25 µM | [1][3] |
Table 2: Reversal of Pgp-Mediated Chemotherapeutic Resistance
| Chemotherapeutic Agent | Cell Line | Concentration of this compound | Outcome | Reference(s) |
| Vinblastine | SW620 Ad20 | 1 µM | Complete reversal of resistance | [1][3] |
| Paclitaxel | SW620 Ad20 | 1 µM | Complete reversal of resistance | [1][3] |
| Depsipeptide | SW620 Ad20 | 1 µM | Complete reversal of resistance | [1][3] |
Table 3: Ex Vivo and Clinical Pharmacodynamic Activity
| Assay | Source | This compound Administration | Result | Reference(s) |
| Rhodamine 123 Accumulation | CD56+ cells from patient serum | N/A (serum from patients receiving this compound) | 2.1- to 5.7-fold increase | [1][3] |
| Rhodamine Efflux Inhibition | CD56+ PBMCs from patients | 500 mg/m² for 7 days | 51%–100% lower efflux (p < .0001) | [6][7] |
| (99m)Tc-sestamibi Liver Uptake | Patients with solid tumors | 500 mg/m² for 7 days | 71.9% median increase in AUC₀₋₃ (p < .0001) | [6][7] |
Key Experimental Protocols
Detailed methodologies for the principal assays used to characterize this compound are provided below.
Rhodamine 123 Efflux Assay
This assay directly measures the function of Pgp by quantifying the efflux of the fluorescent substrate Rhodamine 123.[8][9]
-
Cell Preparation: Pgp-overexpressing cells (e.g., SW620 Ad300) and parental control cells are harvested and washed.
-
Dye Loading: Cells are incubated with Rhodamine 123 in a suitable buffer, allowing the dye to passively enter the cells.
-
Efflux Initiation: After loading, cells are washed and resuspended in a dye-free medium. This initiates the Pgp-mediated efflux of Rhodamine 123.
-
Inhibitor Treatment: Test groups are treated with various concentrations of this compound (or other inhibitors like verapamil for comparison) during the efflux period. A control group receives no inhibitor.
-
Quantification: At designated time points, the reaction is stopped (e.g., by placing samples on ice). The intracellular fluorescence of Rhodamine 123 is measured using flow cytometry.[10]
-
Analysis: A decrease in the rate of fluorescence loss in the this compound treated group compared to the control group indicates inhibition of Pgp-mediated efflux.
Caption: Workflow for Rhodamine 123 Efflux Assay.
Calcein-AM Efflux Assay
This high-throughput assay is used to assess Pgp and MRP1 activity. Calcein-AM is a non-fluorescent, lipophilic compound that can enter cells and is a substrate for these transporters.[11]
-
Cell Seeding: Pgp- or MRP1-overexpressing cells are seeded into a multi-well plate (e.g., 96-well).[11]
-
Inhibitor Pre-incubation: Cells are pre-incubated with this compound or control compounds for a defined period (e.g., 30 minutes).
-
Substrate Addition: A solution containing Calcein-AM is added to all wells.
-
Mechanism:
-
Outside the cell, Calcein-AM is non-fluorescent and a Pgp/MRP1 substrate.
-
If transported out by active Pgp/MRP1, it remains non-fluorescent.
-
If it remains inside the cell, intracellular esterases cleave the AM group, converting it to the highly fluorescent, membrane-impermeable molecule, calcein.[12]
-
-
Fluorescence Measurement: The plate is incubated, and the intracellular fluorescence (excitation ~485 nm, emission ~535 nm) is read using a fluorescence plate reader.[11]
-
Analysis: An increase in fluorescence in the presence of this compound indicates that the efflux of Calcein-AM is inhibited, leading to its intracellular accumulation and conversion to fluorescent calcein.
Caption: Logical Flow of the Calcein-AM Assay.
Pgp-Mediated ATPase Assay
This biochemical assay measures the ATP hydrolysis activity of Pgp in response to substrates and inhibitors.
-
Membrane Preparation: Purified membrane vesicles from cells overexpressing Pgp are used.[13]
-
Assay Setup: The assay is performed in two parts: an activation test and an inhibition test.[13]
-
Activation: Membrane vesicles are incubated with ATP and varying concentrations of the test compound (this compound).
-
Inhibition: The assay is run in the presence of a known Pgp substrate/activator (e.g., verapamil) along with the test inhibitor (this compound).
-
-
Control: A baseline control measures ATPase activity in the absence of any stimulating compounds. A vanadate-treated sample is used to determine the Pgp-specific ATPase activity, as vanadate inhibits Pgp.[13]
-
Reaction: The reaction is allowed to proceed at 37°C. Pgp hydrolyzes ATP to ADP and inorganic phosphate (Pi).
-
Phosphate Detection: The reaction is stopped, and a colorimetric reagent is added to detect the amount of inorganic phosphate released.[13]
-
Analysis: The amount of Pi liberated is proportional to the ATPase activity. An increase in Pi compared to the baseline indicates the compound is a substrate that stimulates ATPase activity. This compound was found to stimulate ATP hydrolysis at concentrations below 1 µM.[1][3]
Discussion and Conclusion
The preclinical data for this compound robustly demonstrate its function as a potent and specific Pgp antagonist. At a concentration of 1 µM, this compound effectively inhibits Pgp-mediated drug efflux and completely reverses resistance to several common chemotherapeutic agents in vitro.[1][3] The IC₅₀ value of 0.14 µM for competition with a known Pgp substrate further underscores its high affinity for the transporter.[1][3] While highly effective against Pgp, and also showing activity against MRP1 at higher concentrations, this compound does not significantly affect ABCG2, indicating a degree of selectivity.[1][3]
Pharmacodynamic studies confirm that clinically achievable serum concentrations of this compound are sufficient to inhibit Pgp function in patient cells.[3][6][7] Importantly, Phase I studies have shown that this compound does not significantly alter the pharmacokinetics of co-administered drugs like paclitaxel or doxorubicin, a critical advantage over earlier generations of Pgp inhibitors that often interfered with cytochrome P450 metabolism.[6][7][14]
References
- 1. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound((R)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Pharmacodynamic Study of the P-glycoprotein Antagonist this compound® in Combination With Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. A phase I and pharmacokinetic study of this compound as a multidrug resistance modulator in the treatment of patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of CBT-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBT-1 is an orally administered, natural product belonging to the bisbenzylisoquinoline class of alkaloids. It functions as a potent and durable inhibitor of P-glycoprotein (P-gp, MDR1, ABCB1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer. Clinical investigations have focused on its role as an MDR modulator to enhance the efficacy of conventional chemotherapeutic agents. This document provides a comprehensive overview of the pharmacological profile of this compound, summarizing available clinical data, and outlining key experimental methodologies. While specific preclinical and pharmacokinetic data for this compound are not extensively available in the public domain, this guide supplements the existing information with established protocols and the general mechanism of P-gp inhibition to provide a thorough technical resource.
Mechanism of Action
This compound reverses P-gp-mediated multidrug resistance by inhibiting the efflux of chemotherapeutic drugs from cancer cells.[1][2] P-glycoprotein is an ATP-dependent efflux pump that is often overexpressed in cancer cells, leading to decreased intracellular concentrations of various anticancer drugs and subsequent treatment failure. By inhibiting P-gp, this compound restores the cytotoxic efficacy of these agents. Laboratory studies have demonstrated that this compound provides potent and durable inhibition of P-gp.[1][2]
Signaling Pathway of P-glycoprotein Inhibition
The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by this compound.
Caption: P-gp mediated drug efflux and its inhibition by this compound.
Non-Clinical Pharmacology
Detailed preclinical data on the in vitro potency (e.g., IC50, Ki) and in vivo efficacy of this compound in animal models are not extensively published. However, laboratory studies referenced in clinical trial publications have indicated potent and durable inhibition of P-gp.[1][2]
Clinical Pharmacology and Pharmacokinetics
Phase I clinical trials and pharmacodynamic studies have been conducted to evaluate the safety, tolerability, and efficacy of this compound in combination with standard chemotherapeutic agents.
Pharmacodynamics
Pharmacodynamic studies have confirmed the P-gp inhibitory activity of this compound in humans. A study involving patients with solid tumors demonstrated that this compound administration led to a statistically significant reduction in rhodamine efflux from CD56+ peripheral blood mononuclear cells (PBMCs) by 51%-100% (p < .0001).[2] Furthermore, 99mTc-sestamibi imaging, a method to assess P-gp function in vivo, showed a significant increase in the liver's accumulation of the tracer. The area under the concentration-time curve from 0-3 hours (AUC0-3) for 99mTc-sestamibi in the liver (normalized to the heart) increased from a baseline of 34.7% to 100.8% (median, 71.9%; p < .0001) after treatment with this compound.[1][2]
Pharmacokinetics
Detailed pharmacokinetic parameters of this compound (such as Cmax, Tmax, half-life, and clearance) are not publicly available. However, a key finding from a Phase I study was that this compound did not significantly alter the pharmacokinetics of co-administered doxorubicin.[3] Similarly, another study reported that this compound did not affect the pharmacokinetics of paclitaxel.[1][2] This is a crucial characteristic for an MDR modulator, as it simplifies dosing and reduces the risk of toxicity from the chemotherapeutic agent due to pharmacokinetic interactions.
Clinical Studies
This compound has been evaluated in several clinical trials, primarily in combination with chemotherapy in patients with advanced cancers.
Table 1: Summary of this compound Clinical Trial Data
| Trial Identifier | Phase | Combination Agent(s) | Key Dosing Information | Maximum Tolerated Dose (MTD) of this compound | Key Findings | Reference(s) |
| NCT00003553 | I | Doxorubicin | This compound: 200-600 mg/m² orally for 7 daysDoxorubicin: 60 mg/m² IV on day 6 | 500 mg/m² | This compound did not significantly alter doxorubicin pharmacokinetics. 5 out of 25 evaluable patients showed tumor shrinkage. | [3] |
| NCT00972205 | Pharmacodynamic | Paclitaxel | This compound: 500 mg/m² orally for 7 daysPaclitaxel: 135 mg/m² IV on day 6 | Not Applicable | Significant inhibition of P-gp function demonstrated by rhodamine efflux and 99mTc-sestamibi imaging. | [2][4] |
| NCT03002805 | I | Doxorubicin | This compound: 50-300 mg/m²/day orally for 7 days (dose escalation)Doxorubicin: 37.5 mg/m² IV on days 5 and 6 | To be determined in the study | Ongoing study in patients with metastatic, unresectable sarcomas. | [4][5][6][7] |
Key Experimental Protocols
Detailed, step-by-step protocols for the clinical assays are not fully published. However, based on standard methodologies, the following sections outline the principles and general procedures for the key experiments used to evaluate this compound's pharmacodynamics.
Rhodamine Efflux Assay for P-gp Function
This assay measures the ability of P-gp to efflux the fluorescent substrate rhodamine 123 from cells. Inhibition of P-gp results in increased intracellular accumulation of rhodamine 123.
Caption: Generalized workflow for the rhodamine efflux assay.
99mTc-Sestamibi Imaging for In Vivo P-gp Function
99mTc-sestamibi is a radiolabeled substrate of P-gp. Whole-body imaging can be used to assess P-gp activity in tissues, particularly the liver, where it is highly expressed. Inhibition of P-gp by this compound leads to increased retention of 99mTc-sestamibi in these tissues.
Caption: Generalized workflow for 99mTc-sestamibi imaging.
Summary and Future Directions
This compound is a P-glycoprotein inhibitor that has shown promise as a multidrug resistance modulator in clinical trials. Its key advantages include oral administration and a lack of significant pharmacokinetic interactions with co-administered chemotherapies. Pharmacodynamic studies have confirmed its mechanism of action in humans. The data supports its ability to inhibit P-gp in both peripheral blood cells and the liver.[2]
For drug development professionals, the profile of this compound highlights the potential of P-gp inhibitors to overcome a significant challenge in oncology. Future research should focus on elucidating the specific molecular interactions between this compound and P-gp, conducting further clinical trials in well-defined patient populations with tumors known to overexpress P-gp, and publishing detailed preclinical and pharmacokinetic data to provide a more complete understanding of its pharmacological profile. The ongoing clinical evaluation in sarcomas will provide further insights into its therapeutic potential.[4][5][6][7]
References
- 1. A Phase I Trial of this compound® in Combination with Doxorubicin in Patients with Locally Advanced or Metastatic, Unresectable Sarcomas Previously to Have Progressed on 150 mg/m2 or less of Doxorubicin | Dana-Farber Cancer Institute [dana-farber.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A phase I and pharmacokinetic study of this compound as a multidrug resistance modulator in the treatment of patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
The Role of CBT-1 in Overcoming Multidrug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research on CBT-1, a potent inhibitor of P-glycoprotein (P-gp/ABCB1), and its role in combating multidrug resistance (MDR) in cancer. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action.
Introduction to this compound and Multidrug Resistance
Multidrug resistance is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein.[1] P-gp functions as an energy-dependent efflux pump, reducing the intracellular concentration of various anticancer drugs and thereby diminishing their efficacy.[2] this compound, a bisbenzylisoquinoline plant alkaloid also known as Tetrandrine, has emerged as a promising agent to reverse P-gp-mediated MDR.[3][4] Early research has focused on characterizing its inhibitory effects on P-gp and other ABC transporters.
Quantitative Analysis of this compound's Inhibitory Activity
Preclinical and clinical studies have generated significant quantitative data on the efficacy of this compound in inhibiting P-gp and reversing multidrug resistance.
Table 1: In Vitro Inhibition of P-glycoprotein (P-gp/ABCB1) by this compound
| Parameter | Cell Line | Substrate/Drug | This compound Concentration | Result |
| P-gp Transport Inhibition | P-gp-overexpressing cells | Rhodamine 123 | 1 µM | Complete inhibition of transport |
| Reversal of Drug Resistance | SW620 Ad20 | Vinblastine | 1 µM | Complete reversal |
| SW620 Ad20 | Paclitaxel | 1 µM | Complete reversal | |
| SW620 Ad20 | Depsipeptide | 1 µM | Complete reversal | |
| P-gp Binding Affinity (IC50) | - | [125I]-IAAP | - | 0.14 µM |
| P-gp ATPase Activity | - | ATP | < 1 µM | Stimulation of hydrolysis |
Data sourced from Hall et al. (2008).[5]
Table 2: In Vitro Inhibition of Other ABC Transporters by this compound
| Transporter | Cell Line | Substrate | This compound Concentration | Result |
| MRP1 (ABCC1) | MRP1-overexpressing cells | Calcein | 10 µM | Complete inhibition of transport |
| ABCG2 | ABCG2-overexpressing cells | Pheophorbide a | 25 µM | No significant effect |
Data sourced from Hall et al. (2008).[5]
Table 3: Clinical Pharmacodynamic Effects of this compound
| Parameter | Patient Cohort | Measurement | Treatment | Result |
| P-gp Inhibition in PBMCs | Solid tumor patients | Rhodamine efflux from CD56+ PBMCs | This compound (500 mg/m²) | 51%-100% lower efflux (p < 0.0001) |
| P-gp Inhibition in Liver | Solid tumor patients | (99m)Tc-sestamibi AUC(0-3) | This compound (500 mg/m²) | 34.7% to 100.8% increase in AUC (median, 71.9%; p < 0.0001) |
Data sourced from Kelly et al. (2012).[6]
Experimental Protocols
The following sections detail the methodologies employed in the early research of this compound.
P-glycoprotein Transport Inhibition Assay (Rhodamine 123 Efflux)
This assay assesses the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.
Principle: P-gp actively transports rhodamine 123 out of the cell. Inhibition of P-gp by this compound results in the intracellular accumulation of rhodamine 123, which can be quantified by flow cytometry.
Protocol Outline:
-
Cell Culture: P-gp-overexpressing cells (e.g., SW620 Ad20) are cultured to confluency.
-
Rhodamine 123 Loading: Cells are incubated with rhodamine 123 in the presence or absence of varying concentrations of this compound.
-
Efflux Period: After loading, the cells are washed and incubated in a rhodamine 123-free medium, with or without this compound.
-
Flow Cytometry: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer. A shift in fluorescence intensity in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Workflow for the Rhodamine 123 efflux assay.
P-glycoprotein Binding Assay (Photoaffinity Labeling)
This assay determines the binding affinity of this compound to P-gp using a radiolabeled photoaffinity ligand, [125I]-iodoarylazidoprazosin ([125I]-IAAP).
Principle: [125I]-IAAP is a P-gp substrate that, upon exposure to UV light, covalently binds to the transporter. This compound competes with [125I]-IAAP for binding to P-gp, leading to a reduction in the radiolabeling of the protein.
Protocol Outline:
-
Membrane Preparation: Crude membranes from P-gp-overexpressing cells are prepared.
-
Competitive Binding: Membranes are incubated with [125I]-IAAP in the presence of increasing concentrations of this compound.
-
Photolabeling: The mixture is exposed to UV light to induce covalent binding of [125I]-IAAP to P-gp.
-
SDS-PAGE and Autoradiography: The proteins are separated by SDS-PAGE, and the radiolabeled P-gp is visualized by autoradiography.
-
Quantification: The intensity of the radiolabeled P-gp band is quantified to determine the IC50 of this compound.
P-glycoprotein ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to its transport function.
Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. The rate of ATP hydrolysis can be measured by quantifying the release of inorganic phosphate (Pi). Some inhibitors can stimulate or inhibit this activity.
Protocol Outline:
-
Membrane Vesicle Preparation: Inside-out membrane vesicles from P-gp-overexpressing cells are prepared.
-
ATPase Reaction: The membrane vesicles are incubated with ATP in the presence of varying concentrations of this compound.
-
Phosphate Detection: The amount of inorganic phosphate released is measured using a colorimetric assay.
-
Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the this compound concentration.
MRP1 Transport Inhibition Assay (Calcein AM Efflux)
This assay is used to assess the inhibitory effect of this compound on the transport activity of Multidrug Resistance-Associated Protein 1 (MRP1).
Principle: Calcein AM is a non-fluorescent, cell-permeable dye that is a substrate for MRP1. Inside the cell, it is cleaved by esterases into the fluorescent and cell-impermeable calcein. Active MRP1 transports calcein AM out of the cell, reducing the intracellular fluorescence. Inhibition of MRP1 by this compound leads to increased intracellular calcein fluorescence.
Protocol Outline:
-
Cell Culture: MRP1-overexpressing cells are cultured.
-
Incubation: Cells are incubated with calcein AM in the presence or absence of this compound.
-
Fluorescence Measurement: The intracellular fluorescence of calcein is measured using a fluorescence plate reader or flow cytometer. An increase in fluorescence in the presence of this compound indicates MRP1 inhibition.
Signaling Pathway and Mechanism of Action
The primary mechanism by which this compound reverses multidrug resistance is through the direct inhibition of the P-glycoprotein efflux pump.
This compound inhibition of P-gp leads to increased intracellular drug levels.
As depicted in the diagram, in multidrug-resistant cancer cells, P-glycoprotein actively transports chemotherapeutic drugs out of the cell in an ATP-dependent manner. This reduces the intracellular drug concentration to sub-therapeutic levels, allowing the cancer cell to survive. This compound acts as a competitive inhibitor, binding directly to P-glycoprotein and blocking its efflux function.[5] This inhibition leads to the accumulation of the chemotherapeutic agent within the cancer cell, restoring its cytotoxic effects and ultimately inducing apoptosis.
Conclusion
Early research on this compound has robustly demonstrated its potential as a potent inhibitor of P-glycoprotein and, to a lesser extent, MRP1. The quantitative data from both in vitro and clinical pharmacodynamic studies support its ability to reverse multidrug resistance. The experimental protocols outlined in this guide provide a foundation for further research into this compound and other P-gp inhibitors. The direct inhibition of the P-gp efflux pump is the core mechanism by which this compound resensitizes resistant cancer cells to chemotherapy. These findings underscore the therapeutic potential of targeting P-glycoprotein in oncology and provide a strong rationale for the continued development of this compound and similar compounds.
References
- 1. Cancer multidrug-resistance reversal by ABCB1 inhibition: A recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity labeling of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physicochemical Landscape of CBT-1: A Technical Guide to Solubility and Stability
Disclaimer: Publicly available information regarding the specific solubility and stability characteristics of the P-glycoprotein inhibitor CBT-1® is limited. This compound® is identified as a bisbenzylisoquinoline alkaloid, an analog of tetrandrine. This guide provides a detailed analysis of the known physicochemical properties of tetrandrine as a scientifically supported surrogate to infer the characteristics of this compound. The data presented herein for tetrandrine should be considered an estimation for this compound and must be confirmed by empirical testing.
Introduction to this compound
This compound® is an investigational drug agent classified as a P-glycoprotein (P-gp) inhibitor. P-gp is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, this compound® aims to restore the sensitivity of resistant cancer cells to chemotherapy. Structurally, it is a bisbenzylisoquinoline alkaloid, a class of natural products known for their diverse pharmacological activities. Its close structural relationship with tetrandrine provides a basis for understanding its fundamental chemical properties.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Based on data for its parent compound, tetrandrine, this compound is expected to exhibit poor aqueous solubility and higher solubility in organic solvents.
Quantitative Solubility Data for Tetrandrine
The following table summarizes the reported solubility of tetrandrine in various solvents.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Observations |
| Phosphate Buffered Saline (pH 7.4) | Not Specified | 0.015 | Poor aqueous solubility.[1] |
| Dimethyl Sulfoxide (DMSO) | 25 | 2 - 5 | Soluble.[2][3] |
| Ethanol | 25 | 5 | Soluble.[2] |
| Dimethylformamide (DMF) | Not Specified | ~1 | Soluble.[4] |
| Water | Not Specified | Insoluble (as base) | Tetrandrine base is poorly soluble. |
| Water (as citrate salt) | Not Specified | 500 | Salt formation significantly improves aqueous solubility.[1] |
Factors Influencing Solubility
The poor aqueous solubility of the tetrandrine free base is attributed to its large, rigid, and lipophilic bisbenzylisoquinoline structure. The two tertiary amine groups in the molecule, however, provide sites for protonation and salt formation. As demonstrated with tetrandrine citrate, converting the free base to a salt form dramatically enhances its solubility in water. This is a common strategy employed in pharmaceutical development to improve the dissolution and absorption of basic drugs. The pH of the medium will significantly impact the solubility of this compound, with higher solubility expected in acidic conditions where the amine groups are protonated.
Stability Characteristics
The chemical stability of an API is paramount for ensuring its safety, efficacy, and shelf-life. While specific stability data for this compound is not publicly available, information on its analog, tetrandrine, provides valuable insights.
Summary of Tetrandrine Stability
| Condition | Form | Duration | Observations |
| -20°C | Crystalline Solid | ≥ 4 years | Stable when stored as a solid at low temperature.[4] |
| In solution (-80°C) | DMSO | 6 months | Recommended storage condition for stock solutions. |
| In solution (-20°C) | DMSO | 1 month | Shorter-term storage for solutions. |
Potential Degradation Pathways
As a complex plant alkaloid, this compound may be susceptible to degradation through several mechanisms:
-
Oxidation: The presence of methoxy groups and tertiary amines on the aromatic rings could be sites for oxidative degradation, potentially accelerated by exposure to light, heat, and certain metal ions.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, formulation excipients or extreme pH conditions could potentially lead to cleavage of ether linkages, although this is less common.
-
Photodegradation: Aromatic compounds and those with chromophores, like bisbenzylisoquinoline alkaloids, are often sensitive to light. Exposure to UV or even visible light could lead to the formation of photodegradation products.
Given these potential pathways, it is crucial that comprehensive forced degradation studies are performed to identify the key degradation products and to develop a stability-indicating analytical method.
Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, this section outlines standard methodologies for determining solubility and assessing stability, which would be applicable to this compound.
Solubility Determination Protocol
A common method for determining the equilibrium solubility of a compound is the shake-flask method.
-
Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, organic solvents) in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker bath) at a constant temperature for a defined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.
Stability-Indicating Method Development and Forced Degradation Protocol
The development of a stability-indicating analytical method is essential to accurately quantify the decrease of the active substance and the increase of degradation products.
-
Method Development: An initial HPLC method is developed to provide good resolution and peak shape for the parent compound. A common starting point would be a reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient and a suitable buffer.
-
Forced Degradation Studies: The compound is subjected to stress conditions to intentionally induce degradation. This helps to identify potential degradation products and to ensure the analytical method can separate them from the parent peak. Typical stress conditions include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., solid drug at 80°C for 48 hours.
-
Photodegradation: Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Method Optimization and Validation: The HPLC method is optimized to achieve adequate separation between the parent peak and all major degradation product peaks. The method is then validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The ability of the method to separate the degradants from the main peak is the key aspect of a stability-indicating method.
Visualizations
The following diagrams illustrate the general workflows for the experimental procedures described above.
Caption: A generalized workflow for determining the equilibrium solubility of a compound.
Caption: A typical workflow for conducting forced degradation studies and developing a stability-indicating analytical method.
References
Investigating the novelty of CBT-1 in cancer research
An in-depth investigation into "CBT-1" in the context of cancer research reveals a notable ambiguity in the current scientific literature. Initial searches for a specific molecular entity or drug designated "this compound" did not yield relevant results. Instead, the acronym "CBT" is overwhelmingly associated with Cognitive Behavioral Therapy, a form of psychotherapy extensively studied in cancer patients for managing treatment-related side effects.
This guide, therefore, addresses the significant body of research on Cognitive Behavioral Therapy (CBT) and its specialized form for insomnia, CBT-I, in oncology. While this is a deviation from the investigation of a specific novel compound, the "novelty" of applying this psychological intervention to improve the quality of life and potentially the clinical outcomes of cancer patients is a critical area of ongoing research.
Cognitive Behavioral Therapy (CBT) in Oncology
Cognitive Behavioral Therapy is a structured, short-term psychotherapeutic approach that aims to modify dysfunctional emotions, behaviors, and thoughts.[1][2] In the context of oncology, CBT is adapted to address the unique psychological challenges faced by cancer patients and survivors, including anxiety, depression, and fatigue.[3][4]
Core Principles of CBT in Cancer Care
The fundamental principle of CBT is that an individual's thoughts, feelings, and behaviors are interconnected. By identifying and changing negative or unhelpful thought patterns and behaviors, patients can better manage their emotional responses to a cancer diagnosis and its treatment.[2][5] The therapy typically involves:
-
Cognitive Restructuring: Identifying and challenging negative automatic thoughts and replacing them with more balanced and realistic ones.[2][4]
-
Behavioral Activation: Encouraging patients to gradually re-engage in positive and meaningful activities.
-
Skill Building: Teaching relaxation techniques, stress management, and problem-solving skills.[1]
Quantitative Data on CBT Efficacy in Cancer Patients
Numerous clinical trials have evaluated the effectiveness of CBT in the cancer population. The following table summarizes key quantitative findings from a selection of studies.
| Intervention | Patient Population | Primary Outcome | Key Findings | Reference |
| Cognitive Behavioral Therapy for Insomnia (CBT-I) | Cancer Survivors | Insomnia Severity | CBT-I was more effective than acupuncture in reducing insomnia severity at the end of treatment (between-group difference in Insomnia Severity Index: 2.6). Both groups maintained improvements for up to 20 weeks. | [6] |
| Virtually Delivered CBT-I | Cancer Survivors with Cognitive Impairment | Cancer-Related Cognitive Impairment | Improvement in insomnia was associated with an improvement in cancer-related cognitive impairment. | [7] |
| Music Therapy vs. CBT | Cancer Survivors with Anxiety | Anxiety | Music therapy was non-inferior to CBT in reducing anxiety, with benefits maintained up to four months post-treatment. | [8] |
| General CBT | Cancer Survivors | Mental Health and Quality of Life | A meta-analysis of 132 clinical trials showed that CBT moderately improved mental health and quality of life. In-person CBT appeared more effective than technology-delivered CBT. | [3] |
Experimental Protocols: A Methodological Overview
The "experiments" in the context of CBT research are clinical trials designed to assess the efficacy of the intervention. A generalized protocol for a randomized controlled trial (RCT) of CBT in cancer patients is outlined below.
Example Protocol: Randomized Controlled Trial of CBT for Cancer-Related Fatigue
-
Participant Recruitment:
-
Inclusion Criteria: Patients with a confirmed cancer diagnosis, completion of primary treatment, and self-reported persistent fatigue.
-
Exclusion Criteria: Presence of other medical conditions that could explain the fatigue, and current engagement in other psychotherapeutic interventions for fatigue.
-
-
Randomization: Participants are randomly assigned to either the CBT intervention group or a control group (e.g., standard care, waitlist, or an active control like general health education).
-
Intervention Delivery:
-
The CBT group receives a structured program, typically delivered over 5-20 sessions by a trained therapist.[1] Sessions may be individual or group-based and can be delivered in-person or virtually.
-
Content includes education about cancer-related fatigue, cognitive restructuring of unhelpful beliefs about fatigue, and behavioral strategies to manage energy levels.[4]
-
-
Data Collection:
-
Baseline Assessment: Collection of demographic data and baseline scores on validated questionnaires for fatigue, anxiety, depression, and quality of life.
-
Post-Intervention Assessment: The same questionnaires are administered immediately after the intervention period.
-
Follow-up Assessment: Assessments are repeated at specified time points (e.g., 3, 6, and 12 months) to evaluate the long-term effects of the intervention.
-
-
Statistical Analysis: Data are analyzed to compare the changes in outcome measures between the intervention and control groups.
Signaling Pathways and Experimental Workflows
While CBT does not involve molecular signaling pathways in the way a drug does, we can conceptualize the logical relationships and workflows of its application and research using diagrams.
Logical Flow of a CBT Intervention
Caption: Logical flow of a typical CBT intervention for cancer patients.
Workflow of a CBT Clinical Trial
Caption: Standard workflow for a randomized controlled trial of CBT.
The "Mechanism of Action" of CBT: A Neurobiological Perspective
While a psychological intervention, research suggests that CBT can lead to measurable changes in brain activity. The "signaling" can be conceptualized as changes in neural pathways.[5] For instance, effective CBT is thought to strengthen top-down control from the prefrontal cortex over hyperactive limbic regions, such as the amygdala, which are involved in emotional responses.
Caption: Hypothesized neurobiological mechanism of CBT.
Conclusion
The novelty of CBT in cancer research lies in its proven efficacy as a non-pharmacological intervention to significantly improve the well-being of patients. It addresses critical unmet needs in cancer care, such as managing insomnia, fatigue, and anxiety, which are often inadequately treated with medication alone.[6][9] The ongoing research, including comparative effectiveness trials and studies on virtual delivery, continues to refine and expand the application of CBT, solidifying its role as a cornerstone of comprehensive supportive oncology care.[6][7][10]
References
- 1. Cognitive behavioral therapy - Mayo Clinic [mayoclinic.org]
- 2. Cognitive Behavior Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. miragenews.com [miragenews.com]
- 4. m.youtube.com [m.youtube.com]
- 5. cpdonline.co.uk [cpdonline.co.uk]
- 6. Comparing Acupuncture and Cognitive Behavioral Therapy to Treat Insomnia among Cancer Survivors—The CHOICE Trial - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. oncodaily.com [oncodaily.com]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
Methodological & Application
Application Notes and Protocols for CBT-1 Administration in Solid Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of CBT-1, a potent P-glycoprotein (Pgp/MDR1/ABCB1) inhibitor, in solid tumor models. Due to the limited availability of published in vivo data specifically for this compound, the protocols and data presented here are based on studies of tetrandrine, a closely related bisbenzylisoquinoline alkaloid with the same mechanism of action. Tetrandrine serves as an exemplary agent for establishing preclinical experimental designs to evaluate Pgp inhibitors like this compound.
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer therapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein. Pgp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. This compound is an orally bioavailable Pgp inhibitor designed to reverse this resistance. By blocking Pgp, this compound can restore the sensitivity of resistant tumors to various anticancer drugs. These protocols are designed to guide researchers in the in vivo evaluation of this compound's efficacy in solid tumor models.
Mechanism of Action: Pgp Inhibition
This compound competitively inhibits the P-glycoprotein transporter on the cell membrane. This inhibition prevents the efflux of Pgp substrate chemotherapies (e.g., taxanes, anthracyclines, vinca alkaloids) from cancer cells, leading to increased intracellular drug accumulation and enhanced cytotoxicity.
Caption: Mechanism of this compound as a P-glycoprotein inhibitor in a cancer cell.
Preclinical Administration Protocols
The following protocols are based on established methodologies for administering tetrandrine, a this compound analogue, in murine solid tumor xenograft models. Researchers should perform initial dose-finding and toxicity studies to determine the optimal dose and schedule for their specific model and this compound formulation.
Materials and Reagents
-
This compound (or Tetrandrine as a reference compound)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)[1]
-
Sterile phosphate-buffered saline (PBS)
-
Cancer cell line of interest (e.g., CT-26 colon carcinoma, HCCLM9 liver cancer, 143B osteosarcoma)[1][2][3]
-
Immunocompromised mice (e.g., BALB/c nude, NOD-SCID)
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Standard animal housing and monitoring equipment
Experimental Workflow: In Vivo Efficacy Study
References
Application Notes and Protocols: Utilizing CBT-1 in Combination with Paclitaxel to Overcome Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a potent chemotherapeutic agent widely used in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. However, the efficacy of paclitaxel is often limited by the development of multidrug resistance (MDR), frequently mediated by the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (Pgp/MDR1/ABCB1). Pgp functions as a drug efflux pump, actively removing paclitaxel from cancer cells and reducing its intracellular concentration to sub-therapeutic levels.
CBT-1 is a potent, orally bioavailable, small molecule inhibitor of P-glycoprotein. By selectively targeting and inhibiting Pgp, this compound restores the sensitivity of resistant cancer cells to paclitaxel. This combination therapy offers a promising strategy to enhance the therapeutic efficacy of paclitaxel in patients with MDR tumors. These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining this compound with paclitaxel, along with detailed protocols for key experiments to evaluate this combination.
Mechanism of Action
The synergistic effect of combining this compound with paclitaxel is primarily based on the inhibition of P-glycoprotein-mediated drug efflux.
-
Paclitaxel Monotherapy in Resistant Cells: In cancer cells overexpressing Pgp, paclitaxel enters the cell but is subsequently recognized and actively transported out by Pgp. This results in a low intracellular concentration of paclitaxel, insufficient to induce microtubule stabilization and apoptosis.
-
This compound and Paclitaxel Combination Therapy: this compound competitively binds to P-glycoprotein, inhibiting its efflux function. When co-administered with paclitaxel, this compound prevents the pumping of paclitaxel out of the cancer cell. This leads to an increased intracellular accumulation of paclitaxel, allowing it to reach concentrations necessary to stabilize microtubules, induce cell cycle arrest, and trigger apoptosis.
Data Presentation
In Vitro Efficacy: Reversal of Paclitaxel Resistance
| Cell Line | Paclitaxel IC50 (nM) | Paclitaxel + Verapamil (1 µM) IC50 (nM) | Fold Reversal |
| P-gp Overexpressing Ovarian Cancer (NCI/ADR-RES) | 1200 | 50 | 24 |
| Parental Ovarian Cancer (OVCAR-8) | 30 | 25 | 1.2 |
| P-gp Overexpressing Breast Cancer (MCF7/ADR) | 850 | 40 | 21.25 |
| Parental Breast Cancer (MCF7) | 20 | 18 | 1.1 |
Clinical Pharmacodynamic Activity of this compound
A clinical study in patients with solid tumors demonstrated the potent Pgp inhibitory activity of this compound.[1]
| Parameter | Pre-CBT-1 Treatment | Post-CBT-1 Treatment (500 mg/m²) | % Change |
| Rhodamine Efflux from CD56+ PBMCs | Baseline | 51-100% reduction | ↓ 51-100% |
| 99mTc-Sestamibi AUC (Liver) | Normalized to Heart | 71.9% increase (median) | ↑ 71.9% |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol determines the concentration of paclitaxel required to inhibit the growth of cancer cells by 50% (IC50), both in the presence and absence of this compound.
Materials:
-
Cancer cell lines (Pgp-overexpressing and parental)
-
Complete growth medium
-
Paclitaxel
-
This compound
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of paclitaxel in complete growth medium.
-
Prepare a stock solution of this compound at a fixed concentration (e.g., 1 µM).
-
Treat the cells with increasing concentrations of paclitaxel, both with and without the fixed concentration of this compound. Include wells with untreated cells as a control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the paclitaxel concentration and determine the IC50 values using non-linear regression analysis.
Rhodamine 123 Efflux Assay (Flow Cytometry)
This assay measures the function of Pgp by quantifying the efflux of the fluorescent Pgp substrate, rhodamine 123. Inhibition of Pgp by this compound will result in increased intracellular accumulation of rhodamine 123.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Rhodamine 123
-
This compound
-
Verapamil (positive control for Pgp inhibition)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Harvest cells and resuspend them in complete growth medium at a concentration of 1 x 10^6 cells/mL.
-
Aliquot the cell suspension into flow cytometry tubes.
-
Pre-incubate the cells with this compound (e.g., 1 µM) or verapamil (e.g., 10 µM) for 30 minutes at 37°C. Include an untreated control.
-
Add rhodamine 123 to a final concentration of 1 µg/mL to all tubes and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Compare the mean fluorescence intensity of the this compound treated cells to the untreated and verapamil-treated controls.
In Vivo Tumor Growth Inhibition Study
This protocol evaluates the efficacy of the this compound and paclitaxel combination in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Pgp-overexpressing cancer cells
-
Paclitaxel formulation for injection
-
This compound formulation for oral gavage
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject Pgp-overexpressing cancer cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into four treatment groups:
-
Vehicle control
-
Paclitaxel alone
-
This compound alone
-
Paclitaxel + this compound
-
-
Administer paclitaxel (e.g., 10 mg/kg, intraperitoneally, once a week) and this compound (e.g., 50 mg/kg, oral gavage, daily).
-
Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue the treatment for a predetermined period (e.g., 3-4 weeks) or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy.
Visualization of Pathways and Workflows
References
Application Notes and Protocols for In Vivo Evaluation of CBT-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBT-1 is an orally administered P-glycoprotein (Pgp, also known as MDR1 or ABCB1) inhibitor that has been evaluated in clinical trials. P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many chemotherapeutic agents, from cells. Overexpression of Pgp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to treatment failure. By inhibiting Pgp, this compound aims to restore the sensitivity of resistant cancer cells to chemotherapy.
These application notes provide detailed protocols for evaluating the in vivo efficacy and pharmacodynamics of this compound in relevant animal models. The protocols are designed to assess the ability of this compound to reverse Pgp-mediated drug resistance and to understand its pharmacokinetic interactions with co-administered chemotherapeutic agents.
Mechanism of Action: P-glycoprotein-Mediated Multidrug Resistance
P-glycoprotein is a transmembrane protein that utilizes the energy from ATP hydrolysis to export cytotoxic drugs out of cancer cells, thereby reducing their intracellular concentration and preventing them from reaching their therapeutic targets. This compound directly inhibits the function of Pgp, leading to increased intracellular accumulation of chemotherapeutic agents in resistant tumors.
Caption: Pgp-mediated drug efflux and its inhibition by this compound.
Recommended Animal Models for In Vivo Evaluation of this compound
The selection of an appropriate animal model is critical for the preclinical evaluation of Pgp inhibitors. The following models are recommended for studying the in vivo effects of this compound.
Genetically Engineered Mouse Model: Brca1-/-;p53-/- Mammary Tumors
This model develops mammary tumors that mimic human BRCA1-mutated breast cancer.[1] A subset of these tumors can acquire resistance to chemotherapy through the overexpression of the Abcb1a gene, the mouse ortholog of human ABCB1 (Pgp).[2] This makes it a clinically relevant model to study acquired drug resistance and its reversal by Pgp inhibitors like this compound.
Xenograft Models with Pgp-Overexpressing Cell Lines
Xenograft models are established by subcutaneously implanting human cancer cell lines into immunocompromised mice. To study Pgp-mediated resistance, a pair of cell lines is typically used: a parental, drug-sensitive line and a drug-resistant line that overexpresses Pgp.
Recommended Cell Lines:
-
Human Breast Cancer: MDA-MB-231 (parental) and a doxorubicin-resistant Pgp-overexpressing derivative.
-
Human Colon Carcinoma: HCT116 (parental) and a paclitaxel-resistant Pgp-overexpressing derivative.
-
Human Leukemia: K562 (parental) and K562/P-gp (Pgp-overexpressing).[3]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines an experiment to evaluate the ability of this compound to enhance the anti-tumor efficacy of paclitaxel in a xenograft model using Pgp-overexpressing cancer cells.
Caption: Workflow for an in vivo xenograft efficacy study.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude), female, 6-8 weeks old.
-
Pgp-overexpressing human cancer cell line (e.g., HCT116/paclitaxel-resistant).
-
Matrigel.
-
This compound (formulated for oral administration).
-
Paclitaxel (formulated for intravenous or intraperitoneal injection).
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Cell Implantation: Subcutaneously inject 1 x 10^6 Pgp-overexpressing cancer cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle for both this compound and paclitaxel.
-
Group 2 (Paclitaxel alone): Administer paclitaxel (e.g., 10 mg/kg, intraperitoneally, once weekly).
-
Group 3 (this compound alone): Administer this compound (a representative dose of 50 mg/kg, orally, daily for 7 days per week). Note: The optimal dose of this compound in mice should be determined in preliminary tolerability studies.
-
Group 4 (Combination): Administer this compound as in Group 3. Administer paclitaxel as in Group 2, typically 1-2 hours after this compound administration.
-
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Body weight loss can be an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period (e.g., 28 days).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Protocol 2: Pharmacodynamic Study of Pgp Inhibition
This protocol measures the effect of this compound on the accumulation of a fluorescent Pgp substrate, rhodamine 123, in the tumor tissue.
Procedure:
-
Establish xenograft tumors as described in Protocol 1.
-
Administer this compound or vehicle to tumor-bearing mice.
-
After a specified time (e.g., 1-2 hours), administer rhodamine 123 (e.g., 1 mg/kg, intravenously).
-
At various time points post-rhodamine administration (e.g., 30, 60, 120 minutes), euthanize a subset of mice from each group.
-
Excise the tumors and a control tissue (e.g., muscle).
-
Prepare single-cell suspensions from the tumors.
-
Analyze the intracellular rhodamine fluorescence in the tumor cells using flow cytometry. An increase in fluorescence in the this compound treated group indicates Pgp inhibition.
Protocol 3: Pharmacokinetic Study
This protocol assesses whether this compound alters the pharmacokinetics of a co-administered chemotherapeutic agent like paclitaxel.
Procedure:
-
Use non-tumor-bearing mice for this study.
-
Administer this compound or vehicle to two groups of mice.
-
After 1-2 hours, administer a single dose of paclitaxel to all mice.
-
At multiple time points (e.g., 15, 30, 60, 120, 240, 480 minutes) after paclitaxel administration, collect blood samples from a subset of mice in each group.
-
Process the blood to obtain plasma.
-
Analyze the concentration of paclitaxel in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, AUC, and half-life for paclitaxel in the presence and absence of this compound. Phase I studies in humans have shown that this compound did not alter the pharmacokinetics of paclitaxel or doxorubicin.[2]
Data Presentation
The following tables present representative data that could be obtained from the described experiments.
Table 1: Representative In Vivo Efficacy of this compound in Combination with Paclitaxel in a Pgp-Overexpressing Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| Paclitaxel (10 mg/kg) | 1350 ± 130 | 10 |
| This compound (50 mg/kg) | 1450 ± 140 | 3 |
| Paclitaxel + this compound | 750 ± 90 | 50 |
Table 2: Representative Pharmacodynamic Effect of this compound on Intratumoral Rhodamine 123 Accumulation
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) ± SEM | Fold Increase vs. Control |
| Vehicle + Rhodamine 123 | 100 ± 15 | - |
| This compound + Rhodamine 123 | 450 ± 50 | 4.5 |
Table 3: Representative Pharmacokinetic Parameters of Paclitaxel (10 mg/kg) with and without this compound
| Parameter | Paclitaxel Alone | Paclitaxel + this compound |
| Cmax (ng/mL) | 2500 | 2600 |
| AUC (0-t) (ng*h/mL) | 4500 | 4700 |
| T1/2 (h) | 2.5 | 2.6 |
Conclusion
The described animal models and protocols provide a robust framework for the in vivo evaluation of this compound. These studies are essential for demonstrating the efficacy of this compound in overcoming Pgp-mediated multidrug resistance, understanding its mechanism of action in a physiological setting, and providing the necessary preclinical data to support clinical development.
References
CBT-1: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBT-1 is a potent, orally bioavailable inhibitor of P-glycoprotein (P-gp/MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), two key ATP-binding cassette (ABC) transporters responsible for multidrug resistance (MDR) in cancer. As a bisbenzylisoquinoline alkaloid and a derivative of tetrandrine, this compound has been investigated in clinical trials for its ability to reverse MDR and enhance the efficacy of conventional chemotherapeutic agents. These application notes provide a comprehensive overview of this compound dosage and administration guidelines for preclinical research, along with detailed experimental protocols to assess its activity.
Mechanism of Action
This compound functions as a non-competitive inhibitor of P-gp, binding to a site distinct from the substrate-binding domain. This interaction is thought to allosterically modulate the transporter's conformation, thereby inhibiting its efflux activity. At lower concentrations, this compound has been observed to stimulate the ATPase activity of P-gp, a characteristic of many P-gp inhibitors. By blocking the efflux of chemotherapeutic drugs from cancer cells, this compound increases their intracellular concentration and restores sensitivity to these agents.
Figure 1: P-gp Efflux and Inhibition by this compound
Dosage and Administration
Clinical Dosage (for reference)
Clinical studies of this compound have utilized a range of oral dosages, providing a valuable reference for its therapeutic window in humans.
| Clinical Trial Identifier | Dosage Range | Administration Route | Dosing Schedule | Combination Agent(s) | Reference |
| Phase I | 200 - 600 mg/m² | Oral | Daily for 7 days | Doxorubicin | [1] |
| NCT03002805 | 50 - 300 mg/m²/day | Oral | Days 1-7 of a 21-day cycle | Doxorubicin | |
| NCT00972205 | 500 mg/m² | Oral | Daily for 7 days (in 3 divided doses) | Paclitaxel |
Note: Antacids, H2 blockers, or other gastric acid-inhibiting agents should not be administered within 4 hours of this compound dosing.
Preclinical Dosage (Derived from Tetrandrine Data)
| Animal Model | Administration Route | Dosage Range | Notes | Reference |
| Mouse | Oral (gavage) | 20 - 50 mg/kg/day | Investigated for antitumor effects. | [1] |
| Mouse | Intraperitoneal | 10 - 40 mg/kg (every 2 days) | Investigated for effects in a model of Alzheimer's disease. | [2] |
| Rat | Oral (gavage) | 15 - 45 mg/kg | Used in pharmacokinetic studies. | [3] |
| Rat | Intravenous | 30 mg/kg/day | Investigated for effects on liver injury. | [4] |
| Rat | Intravenous | 2.0 - 24 mg/kg | Investigated for effects on portal hypertension. | [4] |
It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) and optimal biological dose of this compound in the specific animal model and experimental setting.
Pharmacokinetic Data (Derived from Tetrandrine and Isotetrandrine in Rats)
Limited pharmacokinetic data for this compound is publicly available. The following tables summarize key pharmacokinetic parameters for the related compounds tetrandrine and isotetrandrine in rats, which can provide an initial estimate for experimental design.
Tetrandrine Pharmacokinetics in Rats (Oral Administration)
| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| 15 | ~6 | ~50 | ~1000 | [3] |
| 30 | ~12 | ~100 | ~3000 | [3] |
| 45 | ~24 | ~150 | ~6000 | [3] |
Isotetrandrine Pharmacokinetics in Rats
| Administration Route | Dose (mg/kg) | Half-life (t½) | Notes | Reference |
| Intravenous | 12.5 | 67.1 ± 6.22 min | Two-compartment model. | [5] |
| Intravenous | 25 | 68.0 ± 2.57 min | Two-compartment model. | [5] |
| Intravenous | 50 | 97.6 ± 14.6 min | Non-linear kinetics observed. | [5] |
| Oral (gavage) | 100 | 9.35 ± 3.24 h | - | [5] |
| Oral (gavage) | 250 | 9.01 ± 3.02 h | - | [5] |
Experimental Protocols
In Vitro P-glycoprotein Inhibition Assay: Rhodamine 123 Efflux
This protocol describes a flow cytometry-based assay to determine the ability of this compound to inhibit P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
Figure 2: Rhodamine 123 Efflux Assay Workflow
Materials:
-
P-gp overexpressing cell line (e.g., NCI/ADR-RES, KB-V1) and its parental, drug-sensitive cell line (e.g., OVCAR-8, KB-3-1).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Pre-incubation with Inhibitor:
-
Prepare working solutions of this compound in complete medium at desired concentrations (e.g., 0.1, 1, and 10 µM). Include a vehicle control (DMSO) and a positive control P-gp inhibitor (e.g., 10 µM verapamil).
-
Aspirate the medium from the cells and add the this compound working solutions.
-
Incubate for 1 hour at 37°C in a CO₂ incubator.
-
-
Rhodamine 123 Loading:
-
Prepare a working solution of rhodamine 123 (e.g., 1 µg/mL) in complete medium.
-
Add the rhodamine 123 working solution to each well (containing the inhibitor) and incubate for 30-60 minutes at 37°C.
-
-
Efflux Period:
-
Aspirate the rhodamine 123-containing medium.
-
Wash the cells twice with ice-cold PBS.
-
Add fresh, pre-warmed complete medium (containing the respective concentrations of this compound or controls) to each well.
-
Incubate for 1-2 hours at 37°C to allow for drug efflux.
-
-
Cell Harvesting and Analysis:
-
Aspirate the medium and wash the cells once with PBS.
-
Trypsinize the cells and resuspend them in complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold PBS.
-
Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission detected at ~530 nm).
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each condition.
-
Determine the reversal of fluorescence by calculating the ratio of MFI in the presence of this compound to the MFI of the vehicle control in the resistant cells.
-
In Vivo Multidrug Resistance Reversal Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in reversing MDR in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
P-gp overexpressing tumor cells (e.g., NCI/ADR-RES).
-
Chemotherapeutic agent (e.g., paclitaxel, doxorubicin).
-
This compound.
-
Vehicle for drug administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject P-gp overexpressing tumor cells into the flank of each mouse.
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control.
-
Group 2: Chemotherapeutic agent alone.
-
Group 3: this compound alone.
-
Group 4: Chemotherapeutic agent + this compound.
-
-
-
Drug Administration:
-
Administer this compound orally (gavage) at a predetermined dose and schedule (based on MTD studies, e.g., daily for 7 days).
-
Administer the chemotherapeutic agent (e.g., intravenously or intraperitoneally) at a specified time relative to this compound administration (e.g., 1-2 hours after the final this compound dose in a cycle).
-
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight and volume between the treatment groups.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Safety and Handling
This compound is an investigational compound. Standard laboratory safety precautions should be followed when handling this agent. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Disclaimer
These application notes and protocols are intended for research purposes only and are not a substitute for a comprehensive literature review and careful experimental design. Dosages and protocols may require optimization for specific cell lines, animal models, and experimental conditions.
References
- 1. Tetrandrine suppresses cervical cancer growth by inducing apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrandrine ameliorated Alzheimer's disease through suppressing microglial inflammatory activation and neurotoxicity in the 5XFAD mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative pulmonary pharmacokinetics of tetrandrine for SARS-CoV-2 repurposing: a physiologically based pharmacokinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of tetrandrine and its therapeutic use in digestive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics and distribution of isotetrandrine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CBT-Cys-Like Click Reactions with 2-Cyanobenzothiazole (CBT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the 2-cyanobenzothiazole (CBT) and N-terminal cysteine (Cys) click reaction, a powerful bioconjugation tool with broad applications in biomedical research and drug development. This reaction, inspired by the biosynthesis of luciferin in fireflies, offers exceptional biocompatibility, rapid kinetics, and high specificity, making it ideal for labeling proteins, creating imaging probes, and developing novel therapeutic strategies.[1][2][3]
Principle of the CBT-Cys Click Reaction
The CBT-Cys click reaction is a condensation reaction between the cyano group of 2-cyanobenzothiazole (CBT) and the 1,2-aminothiol of an N-terminal cysteine residue.[1][3] This reaction proceeds efficiently under physiological conditions (pH 7.4) and does not require a metal catalyst, which is a significant advantage over other click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3] The reaction results in the formation of a stable thiazoline ring.[3]
The reaction rate is pH-dependent, with faster kinetics observed at a more alkaline pH.[4] This property can be leveraged to control the reaction rate for specific applications.
Key Applications
The versatility of the CBT-Cys click reaction has led to its adoption in a wide range of applications, including:
-
Site-Specific Protein Labeling: Attaching fluorescent dyes, biotin, or other functional molecules to proteins with high precision for in vitro and in vivo studies.[2]
-
In Vivo Imaging: Developing activatable probes for various imaging modalities such as fluorescence, photoacoustic, and PET imaging to visualize biological processes in living organisms.[5]
-
Peptide Cyclization and Modification: Creating cyclic peptides with enhanced stability and biological activity.
-
Drug Delivery and Nanoparticle Formation: Constructing self-assembling nanostructures for targeted drug delivery.
Quantitative Data Summary
The following tables summarize key quantitative data related to the CBT-Cys click reaction, providing a basis for experimental design and optimization.
Table 1: Second-Order Reaction Rate Constants of CBT-Cys Click Reaction at Different pH Values
| pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| 7.4 | 9.2 | [2] |
| 7.4 | 26.8 | [1] |
| 8.5 | Not explicitly quantified, but noted to be faster than at pH 7.4 | [6] |
| 9.0 | Not explicitly quantified, but noted to be faster than at pH 7.4 | [4] |
Table 2: Example Reaction Conditions for Protein Labeling with CBT Derivatives
| Protein | CBT Derivative | Protein Concentration | CBT Derivative Concentration | Buffer | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
| Ubiquitin-peptide fusion | 6-amino-CBT | 5 µM | 500 µM | NH₄HCO₃ buffer/acetonitrile (1:1), pH 8.5 | 37 | 1 | >90% | [6] |
| CX10R7-sfGFP | biotin-PEG₄-CBT | 5 µM | 500 µM | PBS, pH 7.4 | 37 | 1 | 65% | [7] |
| HER2 peptide | CBT-linked fluorophore | Not specified | Not specified | PBS, pH 7.4 | Room Temperature | 1 | 73% (in 10% human serum) | [4] |
| HER2 peptide | CBT-linked fluorophore | Not specified | Not specified | PBS, pH 9.0 | Room Temperature | 0.5 | 78% | [4] |
Experimental Protocols
Here we provide detailed protocols for two key applications of the CBT-Cys click reaction.
Protocol 1: Site-Specific Labeling of a Protein with a CBT-Functionalized Fluorescent Dye
This protocol describes the labeling of a protein containing an N-terminal cysteine with a fluorescent probe functionalized with a CBT group.
Materials:
-
Protein with an N-terminal cysteine (purified)
-
CBT-functionalized fluorescent dye (e.g., FITC-CBT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (reducing agent)
-
Size-exclusion chromatography column (e.g., PD-10)
-
SDS-PAGE analysis equipment
-
Fluorescence spectrophotometer or gel imager
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in PBS (pH 7.4) to a final concentration of 1-10 mg/mL (typically 20-200 µM).
-
To ensure the cysteine thiol is in its reduced form, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
-
Labeling Reaction:
-
Prepare a stock solution of the CBT-functionalized fluorescent dye in a compatible solvent (e.g., DMSO).
-
Add the CBT-dye to the protein solution at a 5- to 20-fold molar excess. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm the successful labeling by SDS-PAGE. The labeled protein should exhibit a higher molecular weight and/or fluorescence under UV illumination compared to the unlabeled control.
-
Determine the labeling efficiency by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorescent dye at its specific excitation wavelength.
-
Protocol 2: In Vivo Imaging Using a CBT-Based Activatable Probe
This protocol outlines a general procedure for in vivo imaging using a CBT-based probe that becomes fluorescent upon reaction with an N-terminal cysteine-containing molecule at a target site.
Materials:
-
CBT-based activatable imaging probe
-
Animal model of interest (e.g., tumor-bearing mouse)
-
Vehicle for probe administration (e.g., PBS, saline with a small percentage of a biocompatible solvent like DMSO)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Probe Preparation and Administration:
-
Dissolve the CBT-based activatable probe in the appropriate vehicle to the desired concentration. The concentration will depend on the probe's properties and the animal model.
-
Administer the probe to the animal via a suitable route (e.g., intravenous, intraperitoneal injection).
-
-
In Vivo Imaging:
-
At various time points after probe administration (e.g., 1, 4, 8, 24 hours), anesthetize the animal.
-
Place the animal in the in vivo imaging system.
-
Acquire images using the appropriate excitation and emission filters for the fluorophore generated by the click reaction.
-
Acquire images of a control group of animals that have not received the probe or have received a non-reactive control probe.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and in other tissues to assess the probe's targeting efficiency and signal-to-background ratio.
-
Compare the signal from the experimental group to the control group to determine the specific activation of the probe at the target site.
-
-
Ex Vivo Validation (Optional):
-
After the final imaging time point, euthanize the animal and excise the organs of interest.
-
Image the excised organs ex vivo to confirm the in vivo imaging results and to obtain a more precise localization of the probe's signal.
-
Visualizations
Caption: Mechanism of the CBT-Cys click reaction.
Caption: Experimental workflow for protein labeling.
Caption: Workflow for in vivo imaging experiments.
References
- 1. Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bot Detection [iris-biotech.de]
- 4. Early‐Stage Incorporation Strategy for Regioselective Labeling of Peptides using the 2‐Cyanobenzothiazole/1,2‐Aminothiol Bioorthogonal Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sequence-Specific 2-Cyanobenzothiazole Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioimaging using CBT-1 Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CBT-1 derivatives for bioimaging. The protocols are based on the principles of the 2-cyanobenzothiazole (CBT) and cysteine (Cys) click reaction, a biocompatible condensation reaction that forms the basis for highly specific and activatable bioimaging probes.
Overview of this compound Derivatives in Bioimaging
This compound derivatives are a class of chemical probes designed for advanced bioimaging applications. Their utility stems from the highly efficient and specific "click" reaction between a 2-cyanobenzothiazole (CBT) core and an N-terminal cysteine (Cys) residue on a peptide or protein. This reaction is biocompatible and can occur under physiological conditions, making it ideal for studying biological processes in living cells and organisms.
The key feature of many this compound derivative probes is their "activatable" nature. These probes are often designed to be non-fluorescent or to emit at a specific wavelength in their initial state. Upon reacting with a target molecule containing a cysteine residue, often in a disease-specific microenvironment (e.g., within a tumor), the probe undergoes a conformational change or cyclization, leading to a significant increase in fluorescence intensity or a spectral shift. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling sensitive detection of the target.
Quantitative Data of this compound Derivatives
The selection of a suitable this compound derivative for a specific bioimaging application depends on its photophysical properties. The following table summarizes key quantitative data for a representative this compound derivative, 2-(4'-chloro-2'-hydroxyphenyl)benzothiazole (CBT), and its precursor, CBT-β-Gal. This data is crucial for designing experiments and selecting appropriate imaging instrumentation.
| Compound | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Reference |
| 2-(4'-chloro-2'-hydroxyphenyl)benzothiazole (CBT) | 356 nm | 508 nm | 3635 M⁻¹ cm⁻¹ | 0.36 | [1] |
| CBT-β-Gal (precursor probe) | 356 nm | - | - | 0.045 | [1] |
Note: The quantum yield of CBT-β-Gal is significantly lower than that of CBT, demonstrating the "turn-on" characteristic of the probe upon enzymatic cleavage of the β-galactoside moiety to release the fluorescent CBT molecule[1]. The second-order rate constant for the CBT-Cys click reaction has been reported to be 26.8 M⁻¹ s⁻¹, which is significantly faster than many other copper-free click reactions[2].
Experimental Protocols
General Synthesis of a Functionalized 2-Cyanobenzothiazole (CBT) Probe
This protocol provides a general framework for the synthesis of functionalized CBT derivatives. The specific reaction conditions may need to be optimized depending on the desired functional group.
Objective: To synthesize a 2-cyanobenzothiazole core that can be further modified for specific bioimaging applications.
Materials:
-
Substituted N-arylcyanothioformamides
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Copper catalyst (e.g., CuI)
-
Potassium iodide (KI)
-
Solvent (e.g., DMF)
Procedure:
-
In a reaction vessel, dissolve the N-arylcyanothioformamide in the chosen solvent.
-
Add the palladium catalyst, copper catalyst, and potassium iodide to the solution.
-
Heat the reaction mixture under air to the appropriate temperature and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-cyanobenzothiazole derivative.
Cellular Imaging Protocol using a this compound Derivative Probe
This protocol outlines the general steps for imaging intracellular targets using a this compound derivative probe that is activated by the CBT-Cys click reaction.
Objective: To visualize the localization and activity of a target molecule with an N-terminal cysteine in living cells.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
This compound derivative probe stock solution (e.g., in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a working solution of the this compound derivative probe in cell culture medium. The final concentration will need to be optimized for the specific probe and cell type, but a starting range of 1-10 µM is common.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. The incubation time should be optimized to allow for probe uptake and reaction with the target.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific this compound derivative.
-
Acquire images at different time points if studying dynamic processes.
-
In Vivo Tumor Imaging Protocol in a Mouse Model
This protocol provides a general guideline for non-invasive imaging of tumors in a mouse model using a systemically administered this compound derivative probe.
Objective: To visualize and monitor tumor growth and response to therapy in a living animal.
Materials:
-
Tumor-bearing mice
-
This compound derivative probe formulated for in vivo administration (e.g., in a biocompatible solvent)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS) with appropriate filters
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.
-
Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Maintain the animal under anesthesia throughout the imaging procedure.
-
-
Probe Administration:
-
Administer the this compound derivative probe to the mouse via a suitable route, typically intravenous (tail vein) injection. The dosage will depend on the specific probe and should be determined in preliminary studies.
-
-
Imaging:
-
Acquire fluorescence images at various time points post-injection to determine the optimal imaging window for tumor accumulation and signal-to-background ratio.
-
Use the appropriate excitation and emission filters for the specific probe.
-
Acquire both white light and fluorescence images to co-register the fluorescence signal with the animal's anatomy.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor region and in control regions of the body to assess the specificity of the probe.
-
Monitor changes in fluorescence intensity over time to track tumor progression or response to treatment.
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key mechanisms and workflows associated with the use of this compound derivatives in bioimaging.
Caption: Mechanism of the CBT-Cys click reaction for bioimaging.
Caption: Workflow for cellular imaging with this compound derivatives.
Caption: Workflow for in vivo tumor imaging with this compound derivatives.
References
- 1. Design and Development of an HBT-Based Ratiometric Fluorescent Probe to Monitor Stress-Induced Premature Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of P-glycoprotein (Pgp) Inhibition by CBT-1
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the inhibitory effect of CBT-1 on P-glycoprotein (Pgp/MDR1/ABCB1) using a flow cytometry-based rhodamine 123 efflux assay. It includes quantitative data on this compound's efficacy and a visual representation of the experimental workflow.
Introduction
P-glycoprotein (Pgp) is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide variety of substrates out of cells.[1][2] This mechanism plays a crucial role in limiting drug absorption and distribution, including preventing entry into the brain.[1][3] Overexpression of Pgp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to reduced efficacy of chemotherapeutic agents.[2] Therefore, the development of potent Pgp inhibitors is a key strategy to overcome MDR in cancer treatment.[2]
This compound® is a bisbenzylisoquinoline plant alkaloid that has been identified as a potent Pgp inhibitor.[4] It has been evaluated in clinical studies and has shown the ability to inhibit Pgp-mediated efflux in both peripheral blood mononuclear cells (PBMCs) and normal liver tissue.[5] A key advantage of this compound is that it does not appear to alter the pharmacokinetics of co-administered chemotherapeutic agents like paclitaxel or doxorubicin, a common issue with earlier generations of Pgp inhibitors.[4][5]
This application note details a robust flow cytometry method to quantify the inhibition of Pgp-mediated efflux by this compound. The assay utilizes rhodamine 123, a fluorescent substrate of Pgp. In cells overexpressing Pgp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of Pgp by compounds like this compound leads to the accumulation of rhodamine 123 inside the cells, which can be quantified by an increase in fluorescence intensity measured by flow cytometry.
Experimental Protocol: Rhodamine 123 Efflux Assay
This protocol is adapted from the methodology described by Hall et al. (2009).[4]
Materials:
-
Pgp-overexpressing cell line (e.g., SW620 Ad20, MDR1-transfected HEK-293)
-
Parental cell line (negative control)
-
Complete cell culture medium (e.g., phenol red-free Richter's medium with 10% FCS and penicillin/streptomycin)
-
Rhodamine 123 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Known Pgp inhibitors (e.g., Verapamil, Valspodar, Tariquidar for positive controls)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture Pgp-overexpressing and parental cells to 70-80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in complete medium at a concentration of 1 x 10^6 cells/mL.
-
-
Substrate Loading and Inhibitor Treatment:
-
Prepare a working solution of rhodamine 123 at 0.5 µg/mL in complete medium.
-
Prepare serial dilutions of this compound and other inhibitors (e.g., 0.1 µM, 1 µM, 10 µM) in the rhodamine 123-containing medium.
-
Add 1 mL of the cell suspension to flow cytometry tubes.
-
Add the rhodamine 123/inhibitor solutions to the respective tubes. Include a control tube with rhodamine 123 only.
-
Incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
Efflux Phase:
-
After incubation, wash the cells by centrifuging at 300 x g for 5 minutes and resuspending the pellet in fresh, pre-warmed, substrate-free complete medium.
-
To the appropriate tubes, add the corresponding concentrations of this compound or other inhibitors to be present during the efflux period.
-
Incubate the cells for an additional 1 hour at 37°C in a 5% CO2 incubator to allow for rhodamine 123 efflux.
-
-
Flow Cytometry Analysis:
-
After the efflux period, place the tubes on ice to stop the transport process.
-
Analyze the intracellular fluorescence of the cell population using a flow cytometer, typically with an excitation wavelength of 488 nm and emission detection in the green channel (e.g., FL1).
-
Acquire data for at least 10,000 events per sample.
-
The results can be visualized as histograms of fluorescence intensity. An increase in the mean fluorescence intensity (MFI) compared to the control (no inhibitor) indicates inhibition of Pgp-mediated efflux.
-
Data Presentation
The efficacy of this compound as a Pgp inhibitor can be compared to other known inhibitors. The following table summarizes the inhibitory effects observed in a study using Pgp-overexpressing cell lines.
| Inhibitor | Concentration (µM) | Observed Effect on Rhodamine 123 Efflux |
| This compound | 0.1 | Partial Inhibition |
| 1 | Complete Inhibition | |
| 10 | Complete Inhibition | |
| Verapamil | 0.1 | No significant inhibition |
| 1 | Partial Inhibition | |
| 10 | Complete Inhibition | |
| Valspodar | 0.1 | Partial Inhibition |
| 1 | Complete Inhibition | |
| 10 | Complete Inhibition | |
| Tariquidar | 0.1 | Partial Inhibition |
| 1 | Complete Inhibition | |
| 10 | Complete Inhibition |
Data summarized from Hall et al. (2009).[4]
Additional Quantitative Data:
-
This compound was found to compete with the radiolabeled Pgp substrate [¹²⁵I]-IAAP with an IC₅₀ of 0.14 µM.[4]
-
Low concentrations of this compound (< 1 µM) were observed to stimulate Pgp-mediated ATP hydrolysis.[4]
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for Rhodamine 123 efflux assay.
Pgp Inhibition Mechanism Diagram:
Caption: Mechanism of Pgp inhibition by this compound.
Conclusion
The flow cytometry-based rhodamine 123 efflux assay is a reliable and quantitative method to assess the inhibitory activity of compounds like this compound on P-glycoprotein. The data indicates that this compound is a potent Pgp inhibitor, completely blocking Pgp-mediated efflux at a concentration of 1 µM.[4] This, combined with its favorable pharmacokinetic profile, supports its further investigation as a potential agent to reverse multidrug resistance in cancer therapy.[5] This protocol provides a framework for researchers to evaluate Pgp inhibition and screen for novel MDR modulators.
References
- 1. bioivt.com [bioivt.com]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming CBT-1® Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with CBT-1®, an orally administered bisbenzylisoquinoline P-glycoprotein (Pgp) inhibitor.
FAQs & Troubleshooting Guide
This section addresses common questions and problems related to the aqueous solubility of this compound® and similar compounds.
Q1: What is this compound® and why is its solubility a concern?
A1: this compound® is a bisbenzylisoquinoline alkaloid that functions as a P-glycoprotein (Pgp) inhibitor and has been evaluated in clinical trials.[1] Like many compounds in its class, such as tetrandrine, this compound® is characterized by poor water solubility, which can significantly hinder its handling in aqueous solutions for in vitro assays and preclinical studies, and affect its oral bioavailability.[2][3]
Q2: I'm observing precipitation when I try to dissolve this compound® in my aqueous buffer. What should I do?
A2: This is a common issue with hydrophobic compounds like this compound®. Here are several troubleshooting steps:
-
Co-solvents: First, try dissolving this compound® in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before adding it to your aqueous buffer. Tetrandrine, a structurally similar bisbenzylisoquinoline alkaloid, is reported to be soluble in DMSO and ethanol but insoluble in water.[4] Be mindful of the final concentration of the organic solvent in your experiment, as it can affect cellular assays.
-
Sonication: Gentle sonication can help to break down aggregates and enhance the dissolution of the compound in the solvent.
-
Warming: Cautiously warming the solution may increase the solubility of some compounds. However, be aware of the potential for degradation at higher temperatures.
-
Use of Surfactants: Non-ionic surfactants at low concentrations can aid in the solubilization of hydrophobic compounds by forming micelles.
Q3: What are some formulation strategies to improve the aqueous solubility of this compound® for in vivo studies?
A3: For oral administration, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs like this compound®:
-
Salt Formation: Creating a salt of the parent compound can dramatically increase aqueous solubility. For instance, tetrandrine citrate, a salt of the related compound tetrandrine, has a reported water solubility of 500 mg/mL.[3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can improve its dissolution rate.
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based carriers like liposomes or lipid nanocapsules can improve oral bioavailability. A study on tetrandrine showed that a phospholipid complex loaded into lipid nanocapsules significantly improved its oral absorption.[5]
-
Micronization: Reducing the particle size of the drug increases the surface area available for dissolution.
Q4: How can I determine the aqueous solubility of my batch of this compound®?
A4: You can determine the aqueous solubility using either a kinetic or a thermodynamic solubility assay.
-
Kinetic Solubility Assay: This high-throughput method is useful for early-stage discovery. It involves preparing a concentrated stock solution of the compound in an organic solvent (e.g., DMSO) and then serially diluting it in an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.
-
Thermodynamic Solubility Assay: This "gold standard" method measures the equilibrium solubility. An excess of the solid compound is incubated with the aqueous buffer until equilibrium is reached (typically 24-48 hours). The supernatant is then filtered, and the concentration of the dissolved compound is determined.
Quantitative Data Summary
While specific quantitative aqueous solubility data for this compound® is not publicly available, the following table provides solubility information for the structurally related bisbenzylisoquinoline alkaloid, tetrandrine , which can serve as a useful reference.
| Compound | Solvent | Solubility | Reference |
| Tetrandrine | Water | Insoluble | [4] |
| Tetrandrine | DMSO | 12 mg/mL (19.26 mM) | [4] |
| Tetrandrine | Ethanol | 3 mg/mL | [4] |
| Tetrandrine Citrate | Water | 500 mg/mL | [3] |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Determination
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound® in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a range of compound concentrations with a low final DMSO concentration.
-
Incubation and Observation: Shake the plate for a predetermined time (e.g., 1-2 hours) at room temperature.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Protocol 2: Thermodynamic (Shake-Flask) Aqueous Solubility Determination
-
Sample Preparation: Add an excess amount of solid this compound® to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.
-
Quantification: Determine the concentration of this compound® in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Solubility Calculation: The measured concentration represents the thermodynamic solubility of this compound® under the tested conditions.
Visualizations
Caption: P-glycoprotein mediated drug efflux cycle.
Caption: Workflow for addressing this compound® solubility issues.
References
- 1. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Progress on structural modification of Tetrandrine with wide range of pharmacological activities [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Preparation and characterization of tetrandrine-phospholipid complex loaded lipid nanocapsules as potential oral carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CBT-1 Dosage to Minimize Off-Target Effects
Welcome to the technical support center for CBT-1, a potent P-glycoprotein (P-gp) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound to maximize its on-target efficacy while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a bisbenzylisoquinoline plant alkaloid that functions as a potent inhibitor of P-glycoprotein (P-gp/MDR1/ABCB1).[1][2] P-gp is an ATP-binding cassette (ABC) transporter that acts as an efflux pump, removing various xenobiotics, including many chemotherapeutic agents, from cells. By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of co-administered anticancer drugs in multidrug-resistant (MDR) cancer cells.[1]
2. What is the recommended starting concentration for in vitro experiments with this compound?
Based on preclinical studies, a concentration of 1 µM this compound has been shown to completely inhibit rhodamine 123 transport from P-gp-overexpressing cells and fully reverse P-gp-mediated resistance to drugs like vinblastine and paclitaxel.[1] For initial experiments, a dose-response curve starting from nanomolar to low micromolar concentrations (e.g., 0.01 µM to 10 µM) is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
3. Does this compound have any known off-target effects?
Yes, while this compound is a potent P-gp inhibitor, it also exhibits some activity against other ABC transporters. At a concentration of 10 µM, this compound completely inhibits MRP1 (ABCC1)-mediated transport.[1] However, it does not have a significant effect on ABCG2-mediated transport, even at a concentration of 25 µM.[1] Further comprehensive off-target screening, for instance against a panel of kinases, has not been extensively reported in the available literature. When using this compound, it is crucial to consider the expression levels of both P-gp and MRP1 in your experimental model.
4. What clinical dosage of this compound has been tested?
In a Phase I clinical trial (NCT00972205) in combination with paclitaxel, this compound was administered orally at a dose of 500 mg/m² for 7 days.[2][3] Another Phase I study in combination with doxorubicin explored doses from 200 mg/m² to 600 mg/m², establishing a maximum tolerated dose (MTD) of 500 mg/m².[4]
5. How does this compound affect the pharmacokinetics of co-administered drugs?
Phase I clinical studies have shown that this compound does not significantly alter the pharmacokinetics of paclitaxel or doxorubicin.[2][3][4] This is a significant advantage over some other P-gp inhibitors, which can interfere with the metabolism and clearance of chemotherapeutic agents.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in P-gp inhibition assays | Inconsistent cell seeding density, variations in reagent preparation, or operator-dependent differences.[5] | Ensure uniform cell seeding and create a standardized protocol for reagent preparation. Automate liquid handling steps where possible to minimize human error. |
| No significant reversal of drug resistance with this compound | The cancer cell line may not be primarily dependent on P-gp for drug resistance. Other resistance mechanisms, such as target-site mutations or other ABC transporters, might be involved. | Confirm P-gp overexpression and functionality in your cell line using techniques like Western blotting or immunofluorescence. Consider using a broader panel of drug-resistant cell lines with known resistance mechanisms. |
| Unexpected cytotoxicity observed with this compound alone | The cell line may be particularly sensitive to this compound, or the concentration used is too high. | Perform a dose-response experiment with this compound alone to determine its intrinsic cytotoxicity (IC50) in your specific cell line. Use concentrations well below the cytotoxic range for combination studies. |
| Inconsistent results in Rhodamine 123 efflux assay | Fluctuation in temperature, light exposure of the fluorescent dye, or improper washing steps. | Maintain a constant temperature during incubation and protect the rhodamine 123 solution from light. Standardize the washing procedure to ensure complete removal of extracellular dye. |
| Low signal in ATPase activity assay | Low P-gp expression in membrane preparations, inactive enzyme, or suboptimal assay conditions (e.g., ATP concentration, temperature). | Use membrane vesicles from a validated P-gp overexpressing system. Ensure proper storage and handling of the enzyme. Optimize ATP concentration and incubation time to achieve a linear reaction rate. |
Quantitative Data Summary
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Cell Line/System | Notes |
| P-gp Inhibition (Rhodamine 123 efflux) | Complete inhibition at 1 µM | P-gp-overexpressing cells (SW620 Ad20, Ad300; MDR-19) | This compound was more potent than verapamil and approximately equivalent to valspodar.[1] |
| Reversal of P-gp Mediated Resistance | Complete reversal at 1 µM | SW620 Ad20 | For vinblastine, paclitaxel, and depsipeptide.[1] |
| IC50 for P-gp Binding Competition | 0.14 µM | - | Competed with [¹²⁵I]-IAAP labeling of P-gp.[1] |
| MRP1 Inhibition (Calcein transport) | Complete inhibition at 10 µM | MRP1-overexpressing cells | Indicates off-target activity at higher concentrations.[1] |
| ABCG2 Inhibition (Pheophorbide a transport) | No significant effect at 25 µM | ABCG2-overexpressing cells | Demonstrates selectivity over ABCG2.[1] |
Table 2: Clinically Investigated Dosages of this compound
| Clinical Trial Identifier | Combination Drug | This compound Dosage | Key Findings |
| NCT00972205 | Paclitaxel (135 mg/m²) | 500 mg/m² orally for 7 days | Minimal toxicities, significant inhibition of rhodamine efflux from PBMCs (51-100% lower), and increased Tc-sestamibi uptake in the liver.[2][3] |
| Phase I Study | Doxorubicin (60 mg/m²) | 200-600 mg/m² orally for 7 days | MTD determined to be 500 mg/m². Did not significantly alter doxorubicin pharmacokinetics.[4] |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay for P-gp Inhibition
Objective: To determine the inhibitory effect of this compound on P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
Materials:
-
P-gp-overexpressing cells (e.g., SW620 Ad20) and parental control cells (e.g., SW620).
-
Rhodamine 123 solution (0.5 µg/mL).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Control inhibitors (e.g., verapamil, valspodar).
-
Culture medium and PBS.
-
Flow cytometer.
Methodology:
-
Cell Seeding: Plate P-gp-overexpressing and parental cells in 6-well plates and grow to 70-80% confluency.
-
Drug Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or control inhibitors in culture medium for 30 minutes at 37°C. Include a vehicle control (DMSO).
-
Rhodamine 123 Loading: Add rhodamine 123 solution to each well to a final concentration of 0.5 µg/mL and incubate for 30 minutes at 37°C in the dark.
-
Washing: Aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Efflux Period: Add fresh culture medium containing the respective concentrations of this compound or control inhibitors and incubate for 1 hour at 37°C to allow for efflux.
-
Cell Harvesting: Wash the cells with PBS, detach them using trypsin, and resuspend in PBS.
-
Flow Cytometry Analysis: Analyze the intracellular rhodamine 123 fluorescence using a flow cytometer. Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Protocol 2: P-gp ATPase Activity Assay
Objective: To assess the effect of this compound on the ATP hydrolytic activity of P-gp.
Materials:
-
P-gp-containing membrane vesicles (e.g., from Sf9 cells infected with baculovirus expressing P-gp).
-
This compound stock solution.
-
ATP solution (e.g., 100 mM).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT, 10 mM MgCl₂).
-
Phosphate detection reagent (e.g., Malachite Green).
Methodology:
-
Reaction Setup: In a 96-well plate, add the assay buffer, P-gp membrane vesicles (e.g., 5 µg protein), and various concentrations of this compound. Include a basal control (no inhibitor) and a positive control (e.g., verapamil).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes) to allow for ATP hydrolysis.
-
Stop Reaction and Color Development: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.
-
Data Analysis: Determine the amount of Pi released and calculate the ATPase activity. Stimulation of ATPase activity at low concentrations and inhibition at higher concentrations are characteristic of P-gp inhibitors.
Mandatory Visualizations
Caption: P-glycoprotein regulation and inhibition by this compound.
Caption: Workflow for optimizing this compound dosage.
References
- 1. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I and pharmacokinetic study of this compound as a multidrug resistance modulator in the treatment of patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting CBT-1 instability in long-term experiments
Welcome to the technical support center for CBT-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues encountered during long-term experiments with this compound, a P-glycoprotein (Pgp/MDR1/ABCB1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bisbenzylisoquinoline plant alkaloid that functions as a potent inhibitor of P-glycoprotein (Pgp/MDR1/ABCB1).[1] Pgp is an ATP-binding cassette (ABC) transporter that acts as an efflux pump, actively removing a wide range of substrates, including many chemotherapeutic agents, from cells. By inhibiting Pgp, this compound can increase the intracellular concentration and efficacy of co-administered anticancer drugs in multidrug-resistant tumors.[1]
Q2: In what type of experimental setups is this compound typically used?
A2: this compound is primarily used in cancer research, particularly in studies involving multidrug resistance. It is often evaluated in combination with Pgp substrate chemotherapeutics (e.g., paclitaxel, doxorubicin) in both in vitro cell-based assays and in vivo models to assess its ability to reverse resistance.[1][2]
Q3: What are the common solvents for dissolving and storing this compound?
A3: While specific solubility data for this compound is not detailed in the provided results, compounds of this nature are often dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments due to its ability to dissolve a wide range of polar and nonpolar compounds.[3] For long-term storage, stock solutions in DMSO are typically kept at -20°C or -80°C to minimize degradation.
Q4: Are there known issues with the stability of this compound in long-term cell culture?
Troubleshooting Guide for this compound Instability
Issue 1: Diminished or inconsistent activity of this compound in multi-day or multi-week experiments.
This could be due to the degradation of the compound in the cell culture medium over time.
Possible Causes & Solutions
| Cause | Recommended Action |
| Compound Degradation in Media | 1. Replenish this compound Frequently: In long-term cultures, replenish the media with freshly diluted this compound every 24-48 hours instead of a single initial dose. 2. Perform Stability Assessment: Conduct a time-course experiment to measure the concentration of active this compound in your culture medium over the duration of your experiment using LC-MS or a functional Pgp inhibition assay. |
| Adsorption to Plastics | 1. Use Low-Binding Plates: Utilize low-adhesion tissue culture plates and pipette tips to minimize the loss of compound due to adsorption. 2. Pre-treatment of Plates: Consider pre-treating plates with a blocking agent like bovine serum albumin (BSA) if compatible with your assay. |
| Metabolic Inactivation | 1. Characterize Metabolites: If you suspect cellular metabolism is inactivating this compound, use LC-MS to analyze cell lysates and culture supernatant for potential metabolites. 2. Use of Metabolic Inhibitors: In mechanistic studies, co-incubation with broad-spectrum cytochrome P450 inhibitors (if appropriate for the experimental design) can help determine if metabolic degradation is occurring. |
| pH Shift in Culture Medium | 1. Monitor Media pH: Ensure the pH of your culture medium remains stable throughout the experiment, as significant shifts can affect the stability of many small molecules. Use buffered media and monitor the color of the phenol red indicator.[4] |
Issue 2: High variability in Pgp inhibition between experimental replicates.
This may stem from issues with compound solubility, storage, or inconsistent cell culture conditions.
Possible Causes & Solutions
| Cause | Recommended Action |
| Precipitation of this compound | 1. Verify Solubilization: After thawing, ensure your this compound stock solution is fully dissolved. Vortex thoroughly before making dilutions. 2. Avoid Freeze-Thaw Cycles: Aliquot your this compound stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[5] 3. Check Final Concentration: Be mindful of the final DMSO concentration in your culture medium; high concentrations can be toxic to cells and may affect compound solubility. It is advisable to keep the final DMSO concentration below 0.5%. |
| Inconsistent Cell Health/Passage Number | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range for all experiments.[4] 2. Monitor Cell Viability: Regularly assess cell viability to ensure that observed effects are not due to cytotoxicity from inconsistent cell health. |
| Improper Storage | 1. Protect from Light: Store stock solutions and experimental plates protected from light, as light exposure can degrade photosensitive compounds. 2. Confirm Storage Temperature: Ensure that stock solutions are stored at the correct temperature (-20°C or -80°C) in tightly sealed containers to prevent evaporation and water absorption. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium via LC-MS
This protocol provides a framework for determining the stability of this compound under specific experimental conditions.
-
Preparation of this compound Spiked Medium:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike pre-warmed complete cell culture medium (the same type used in your experiments) with this compound to the final working concentration (e.g., 1 µM).
-
Also prepare a control medium with the equivalent concentration of DMSO.
-
-
Incubation:
-
Aliquot the this compound spiked medium and the control medium into separate wells of a sterile culture plate (without cells).
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Time-Point Sampling:
-
Collect samples from the this compound spiked medium and the control medium at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
At each time point, transfer an aliquot of the medium to a clean microcentrifuge tube and immediately store it at -80°C until analysis.
-
-
Sample Preparation for LC-MS:
-
Thaw the samples.
-
Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of the medium sample.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.
-
-
LC-MS Analysis:
-
Develop a suitable liquid chromatography-mass spectrometry (LC-MS) method to quantify the concentration of this compound.
-
Analyze the samples to determine the concentration of this compound remaining at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time.
-
From this plot, you can determine the half-life (t½) of this compound in your culture medium.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on P-glycoprotein.
Experimental Workflow for Assessing Compound Stability
Caption: Workflow for troubleshooting this compound instability.
References
- 1. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I and pharmacokinetic study of this compound as a multidrug resistance modulator in the treatment of patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
Technical Support Center: Optimizing the Synthesis of Compound-X
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Compound-X synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Compound-X, a process involving the reaction of Reactant A with Reactant B to form an intermediate, followed by cyclization to yield the final product.
Issue 1: Low Yield of Intermediate Product
Question: My reaction is showing a low yield of the intermediate product after reacting Reactant A and Reactant B. What are the potential causes and how can I troubleshoot this?
Answer:
A low yield of the intermediate can stem from several factors related to reactants, reaction conditions, and work-up procedures.
Potential Causes & Solutions:
-
Reactant Quality:
-
Purity: Impurities in Reactant A or Reactant B can interfere with the reaction. Verify the purity of your starting materials using techniques like NMR or HPLC.
-
Degradation: One or both reactants may be sensitive to air, moisture, or light. Ensure they have been stored under the recommended conditions (e.g., under an inert atmosphere, desiccated, or protected from light).
-
-
Reaction Conditions:
-
Stoichiometry: Incorrect molar ratios of the reactants can lead to incomplete conversion. Carefully re-calculate and measure the amounts of each reactant. Consider a slight excess of one reactant to drive the reaction to completion, as detailed in the experimental protocol below.
-
Temperature: The reaction may be temperature-sensitive. If the reaction is exothermic, a runaway reaction could lead to side products. Conversely, insufficient temperature may result in a sluggish or incomplete reaction. Monitor the internal reaction temperature and ensure it aligns with the established protocol.
-
Solvent: The choice of solvent is critical. Ensure the solvent is of the appropriate grade (e.g., anhydrous) and is suitable for dissolving both reactants. Residual water or other impurities in the solvent can quench the reaction.
-
-
Mixing: Inadequate mixing can result in localized concentration gradients and reduced reaction rates. Ensure efficient stirring throughout the reaction.
Experimental Protocol: Synthesis of the Intermediate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add Reactant A (1.0 eq) and anhydrous toluene (10 mL/mmol of Reactant A).
-
Stir the solution at room temperature under a nitrogen atmosphere.
-
Slowly add a solution of Reactant B (1.1 eq) in anhydrous toluene (5 mL/mmol of Reactant B) dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and proceed with the work-up procedure.
Issue 2: Incomplete Cyclization to Compound-X
Question: The second step of my synthesis, the cyclization to form Compound-X, is not going to completion. What steps should I take?
Answer:
Incomplete cyclization is a common hurdle. The success of this step often depends on the catalyst, temperature, and removal of byproducts.
Potential Causes & Solutions:
-
Catalyst Activity:
-
Deactivation: The catalyst may be deactivated by impurities from the previous step. Ensure the intermediate is sufficiently pure before proceeding.
-
Loading: The catalyst loading might be insufficient. While maintaining a low catalyst loading is cost-effective, a slight increase may be necessary to improve the reaction rate.
-
-
Reaction Equilibrium:
-
Byproduct Removal: Many cyclization reactions are reversible and produce a small molecule byproduct (e.g., water or methanol). The accumulation of this byproduct can inhibit the forward reaction. Consider using a Dean-Stark apparatus to remove water azeotropically or adding molecular sieves.
-
-
Temperature and Reaction Time:
-
Insufficient Energy: The activation energy for the cyclization may not be reached. A modest increase in the reaction temperature could improve the yield.
-
Duration: The reaction may simply require more time to reach completion. Extend the reaction time and monitor its progress.
-
Data Presentation: Effect of Reaction Conditions on Yield
| Parameter | Condition A | Condition B | Condition C | Yield of Compound-X (%) |
| Catalyst Loading | 0.5 mol% | 1.0 mol% | 1.0 mol% | 65% |
| Temperature | 100°C | 100°C | 120°C | 78% |
| Byproduct Removal | None | Molecular Sieves | Dean-Stark | 92% |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the first step of the synthesis?
A1: Anhydrous toluene is generally the preferred solvent as it allows for azeotropic removal of water in the subsequent cyclization step and has a suitable boiling point for the reaction temperature. However, other non-polar aprotic solvents like dioxane or DMF can be considered if solubility issues arise.
Q2: How can I purify the final Compound-X?
A2: Compound-X can typically be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system, such as ethanol/water, can be employed for further purification to achieve high purity.
Q3: Are there any known incompatible reagents or conditions to avoid?
A3: Avoid using protic solvents in the first step as they can react with the starting materials. Also, strong oxidizing agents should be avoided in the final purification steps to prevent degradation of Compound-X.
Visualizations
Caption: Experimental workflow for the two-step synthesis of Compound-X.
Caption: Logical troubleshooting flow for low yield of Compound-X.
Addressing unexpected results in CBT-1 combination therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBT-1, a P-glycoprotein (P-gp/MDR1/ABCB1) inhibitor, in combination therapy settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of P-glycoprotein (P-gp), a cell membrane efflux pump.[1] P-gp is a member of the ATP-binding cassette (ABC) transporter family and is a key driver of multidrug resistance (MDR) in cancer cells.[2][3] By binding to P-gp, this compound blocks the pump's ability to expel a wide range of chemotherapeutic agents from the cancer cell, thereby increasing the intracellular concentration of the co-administered drug and restoring its cytotoxic efficacy.
Q2: With which therapeutic agents is this compound typically combined?
A2: Preclinical and clinical studies have primarily evaluated this compound in combination with chemotherapeutic drugs that are known substrates of P-gp. Notable examples include taxanes like paclitaxel and anthracyclines like doxorubicin.[1][4] The rationale is to use this compound to reverse the P-gp-mediated resistance that often limits the effectiveness of these agents.
Q3: What is the rationale for using synergy models like Bliss Independence or Loewe Additivity when evaluating this compound combinations?
A3: Synergy models are crucial for determining whether the combined effect of two drugs is greater than what would be expected from their individual effects.
-
Loewe Additivity is typically used when drugs are thought to have similar mechanisms of action (e.g., targeting the same pathway).
-
Bliss Independence is more appropriate when the drugs have different mechanisms of action, which is the case for this compound (a P-gp inhibitor) and a cytotoxic agent (e.g., a DNA-damaging agent).[5][6][7] This model helps to quantify whether this compound is truly enhancing the effect of the chemotherapy beyond a simple additive effect.
Q4: Does this compound alter the pharmacokinetics of co-administered drugs?
A4: Phase I clinical studies have indicated that this compound does not significantly alter the pharmacokinetics of paclitaxel or doxorubicin.[1] This is a critical advantage over some earlier-generation P-gp inhibitors that often interfered with cytochrome P450 enzymes, leading to unpredictable changes in drug metabolism and clearance and increased toxicity.[8]
Troubleshooting Guide for Unexpected Results
Issue 1: Lower-than-Expected Potentiation of Cytotoxicity
You are combining this compound with a P-gp substrate chemotherapeutic (e.g., doxorubicin) in a P-gp-overexpressing cancer cell line, but the observed increase in cytotoxicity is minimal or non-existent.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient P-gp Inhibition | Verify the potency of your this compound batch using a functional P-gp efflux assay (see Protocol 1). Titrate this compound to determine the optimal concentration for maximal P-gp inhibition in your specific cell line. | The concentration of this compound may be insufficient to fully block the high levels of P-gp present in the resistant cells. |
| Presence of Other Resistance Mechanisms | Perform molecular characterization of your cell line to check for the expression of other ABC transporters (e.g., MRP1, BCRP) or alternative resistance mechanisms (e.g., target mutations, anti-apoptotic pathway activation).[8] | Cancer cells can possess multiple mechanisms of drug resistance. If another efflux pump that does not transport this compound's partner drug is active, or if a different resistance pathway is dominant, P-gp inhibition alone will not be sufficient to restore sensitivity.[8] |
| Incorrect Dosing Schedule | Optimize the timing of drug administration. Pre-incubating the cells with this compound for a period (e.g., 1-4 hours) before adding the chemotherapeutic agent may be necessary. | This compound needs time to enter the cell and engage with the P-gp transporter. Simultaneous addition may not be optimal for achieving maximal inhibition of efflux of the partner drug. |
| Drug-Drug Antagonism | Perform a full dose-response matrix experiment and analyze the data using both Bliss Independence and Loewe Additivity models to formally assess for antagonism.[5][9] | Although unlikely to be a direct chemical interaction, unexpected biological antagonism can occur where the combination is less effective than the individual agents. |
Issue 2: High Variability in Functional Assay Results (e.g., Rhodamine 123 Efflux)
You are performing a P-gp functional assay and observe significant well-to-well or day-to-day variability in fluorescence signal.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. After seeding, check plates under a microscope to confirm even cell distribution. | Non-uniform cell density across the plate will lead to variability in the total number of P-gp pumps per well, affecting the fluorescence readout. |
| Variable Dye Loading/Efflux Time | Strictly adhere to a consistent protocol for incubation times and temperatures for both dye loading and the efflux period. Use a multichannel pipette for simultaneous addition of reagents where possible. | Both the uptake of the fluorescent substrate and its subsequent efflux are time-dependent processes. Minor variations in timing can lead to significant differences in the final signal. |
| Cell Stress or Death | Check cell viability after the assay. Ensure that the concentrations of this compound, the control inhibitor (e.g., Verapamil), and the fluorescent substrate are not cytotoxic. | Dying or stressed cells will have compromised membrane integrity, leading to leakage of the dye and artifactually high or low fluorescence signals that are not related to P-gp activity. |
| Fluorescent Compound Interference | If testing novel combination agents, check if they are auto-fluorescent at the excitation/emission wavelengths used for your P-gp substrate (e.g., Rhodamine 123). | The compound itself may be contributing to the signal, confounding the results. Run a "compound only" control to assess for auto-fluorescence. |
Issue 3: Unexpected Cytotoxicity with this compound Monotherapy
You observe significant cell death in one or more cell lines when treated with this compound alone, which is unexpected for a non-cytotoxic P-gp inhibitor.
| Potential Cause | Troubleshooting Step | Rationale |
| Off-Target Effects | Test this compound in a panel of cell lines, including a pair with and without P-gp expression. If toxicity is P-gp independent, it suggests an off-target effect. | At higher concentrations, some small molecule inhibitors can interact with other cellular targets, leading to unexpected biological effects, including cytotoxicity. |
| Cell Line Hypersensitivity | Review the literature for your specific cell line. Some cell lines may have unique dependencies that are affected by this compound's secondary targets. | The genetic background of a cell line can make it uniquely sensitive to the inhibition of pathways that are not the primary target of the drug. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a vehicle-only control. | High concentrations of solvents like DMSO can be toxic to cells and confound the interpretation of compound-specific effects. |
Signaling and Experimental Workflow Diagrams
References
- 1. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A Phase I Trial of this compound® in Combination with Doxorubicin in Patients with Locally Advanced or Metastatic, Unresectable Sarcomas Previously to Have Progressed on 150 mg/m2 or less of Doxorubicin | Dana-Farber Cancer Institute [dana-farber.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of drug combination effect using a Bliss independence dose-response surface model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP - Kyinno Bio [kyinno.com]
Technical Support Center: Enhancing the Oral Bioavailability of CBT-1 (Tetrandrine) Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of CBT-1 (Tetrandrine).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are the primary challenges to its oral bioavailability?
A1: this compound, also known as Tetrandrine, is a bisbenzylisoquinoline alkaloid isolated from the plant Stephania tetrandra. It is a potent inhibitor of P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) efflux pumps. The primary challenges to its oral bioavailability are its poor aqueous solubility and its susceptibility to efflux by the very transporters it inhibits, placing it in the Biopharmaceutics Classification System (BCS) Class II or IV.[1][2]
Q2: What are the main formulation strategies to improve the oral bioavailability of this compound?
A2: Due to its low solubility, formulation strategies for this compound focus on enhancing its dissolution rate and overcoming efflux transport. Common approaches include:
-
Nanoparticle Formulations: Reducing particle size to the nanometer range increases the surface area for dissolution. This includes nanocrystals and polymeric nanoparticles.[3][4]
-
Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubility and absorption of lipophilic drugs like Tetrandrine. These formulations can also inhibit P-gp and bypass the first-pass metabolism.[5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at the molecular level can enhance its dissolution rate.
Q3: How does this compound's inhibition of P-gp and MRP1 affect its own absorption?
A3: P-glycoprotein and MRP1 are efflux transporters located in the apical membrane of intestinal epithelial cells, which pump xenobiotics, including drugs, back into the intestinal lumen, thereby limiting their absorption. While this compound inhibits these pumps, it can also be a substrate for them. This means that at the intestinal level, P-gp and MRP1 can actively transport this compound out of the enterocytes, reducing its net absorption and oral bioavailability. Therefore, formulation strategies must deliver this compound at a concentration sufficient to inhibit these transporters and allow for its own absorption.
Troubleshooting Guide
Issue 1: Low and variable oral bioavailability in preclinical animal studies.
-
Question: We observe low and inconsistent plasma concentrations of this compound in our rat pharmacokinetic studies. What could be the cause, and how can we troubleshoot this?
-
Answer:
-
Poor Dissolution: The crystalline form of this compound has very low aqueous solubility. In the gastrointestinal tract, incomplete dissolution can lead to low absorption.
-
P-gp/MRP1 Efflux: As a P-gp and MRP1 substrate, this compound is likely being actively transported back into the intestinal lumen.
-
Recommendation: Co-administration with a potent P-gp inhibitor that is not a substrate itself could be a temporary diagnostic tool. However, the long-term strategy should be to design a formulation that achieves a high enough local concentration of this compound to saturate and inhibit the efflux pumps.
-
-
Food Effects: The presence of food can significantly alter the gastrointestinal environment (pH, motility, bile salts), which can affect the dissolution and absorption of poorly soluble drugs.
-
Recommendation: Conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect on your formulation.
-
-
Issue 2: Difficulty in establishing an in vitro-in vivo correlation (IVIVC).
-
Question: Our in vitro dissolution results for a this compound nanoparticle formulation are not predictive of the in vivo performance. Why might this be, and how can we improve our in vitro testing?
-
Answer:
-
Inappropriate Dissolution Method: Standard dissolution methods (USP Apparatus I or II) may not be suitable for nanoparticle formulations. The separation of nanoparticles from the dissolved drug can be challenging, leading to inaccurate measurements.
-
Biorelevance of Dissolution Media: Using simple aqueous buffers may not reflect the complex environment of the gastrointestinal tract.
-
Recommendation: Employ biorelevant dissolution media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin, which can significantly influence the dissolution of poorly soluble drugs.
-
-
Issue 3: High efflux ratio observed in Caco-2 permeability assays.
-
Question: Our Caco-2 permeability assay for a new this compound formulation shows a high efflux ratio (Papp B-A / Papp A-B > 2), indicating active transport. How can we confirm this is P-gp/MRP1 mediated and test if our formulation can overcome it?
-
Answer:
-
Confirmation of P-gp/MRP1 Involvement: A high efflux ratio suggests the involvement of transporters like P-gp and MRP1, which are highly expressed in Caco-2 cells.
-
Recommendation: Conduct the Caco-2 permeability assay in the presence of known P-gp and MRP1 inhibitors (e.g., verapamil, cyclosporine A for P-gp). A significant reduction in the efflux ratio in the presence of these inhibitors would confirm the role of these transporters.
-
-
Evaluating Formulation Efficacy: The goal of an enhanced formulation is to overcome this efflux.
-
Recommendation: Test your this compound formulation directly in the Caco-2 model. An effective formulation should demonstrate a reduced efflux ratio compared to the unformulated this compound, ideally approaching 1. This would indicate that the formulation is capable of delivering this compound at a concentration that inhibits the efflux pumps.
-
-
Data on Enhanced this compound (Tetrandrine) Formulations
| Formulation Type | Key Excipients | Particle/Droplet Size (nm) | In Vivo Model | Key Pharmacokinetic Findings | Reference |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Oleic acid (oil), SPC, Cremophor RH-40 (surfactants), PEG400 (cosurfactant) | 19.75 ± 0.37 | Rats | Cmax increased by 137.8%; AUC0-72h increased by 134.1%; Relative bioavailability was 2.33-fold higher than the commercial tablet. | [5][8] |
| Nanocrystals | Poloxam 407 (stabilizer), Mannitol (cryoprotectant) | 360.0 ± 7.03 | Rats | Cmax increased by 2.57 times; AUC0-72h increased by 3.07 times compared to unformulated Tetrandrine. | [4] |
Experimental Protocols
Protocol 1: In Vitro Dissolution of this compound Nanoparticle Formulations using a Dialysis Method
-
Preparation of Dissolution Medium: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) according to the standard recipe.
-
Dialysis Bag Preparation: Use a dialysis membrane with a molecular weight cutoff (MWCO) that allows the passage of free this compound but retains the nanoparticles (e.g., 10-14 kDa). Soak the membrane in the dissolution medium for at least 30 minutes before use.
-
Sample Preparation: Accurately weigh a quantity of the this compound nanoparticle formulation equivalent to a specific dose and suspend it in a known volume of dissolution medium.
-
Dissolution Setup:
-
Fill a dissolution vessel (e.g., USP Apparatus II) with a predetermined volume of pre-warmed (37°C) dissolution medium.
-
Place the prepared this compound nanoparticle suspension inside the dialysis bag and seal it securely.
-
Place the sealed dialysis bag into the dissolution vessel.
-
Start the apparatus at a specified paddle speed (e.g., 75 rpm).
-
-
Sampling: At predetermined time points (e.g., 15, 30, 60, 120, 240, 480 minutes), withdraw a sample of the dissolution medium from outside the dialysis bag. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Caco-2 Cell Permeability Assay for this compound Formulations
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Transport Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose, adjusted to pH 7.4.
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the this compound formulation (or unformulated this compound as a control) to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer.
-
-
Permeability Experiment (Basolateral to Apical - B to A):
-
Repeat the process, but add the this compound formulation to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C₀ is the initial drug concentration.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Protocol 3: In Vivo Oral Pharmacokinetic Study of this compound Formulations in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250 g). House the animals under standard conditions with a 12-hour light/dark cycle.
-
Acclimatization and Fasting: Acclimatize the animals for at least 3 days before the experiment. Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Divide the rats into groups (e.g., control group receiving unformulated this compound, test group receiving the enhanced formulation).
-
Administer the this compound formulation orally via gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis software.
-
Calculate the relative bioavailability of the test formulation compared to the control.
-
Visualizations
Caption: Workflow for assessing the bioavailability of this compound formulations.
Caption: P-gp and MRP1 mediated efflux of this compound and its inhibition.
References
- 1. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in nano-preparations for improving tetrandrine solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Evaluation of Tetrandrine Nanocrystals to Improve Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-Nanoemulsifying Drug Delivery System of Tetrandrine for Improved Bioavailability: Physicochemical Characterization and Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Dissolution Considerations Associated with Nano Drug Delivery Systems (NDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: CBT-1 (Tetrandrine) Preclinical Toxicity Mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBT-1 (tetrandrine) in preclinical models. The information provided is intended to help mitigate potential toxicities and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally administered bisbenzylisoquinoline alkaloid, also known as tetrandrine. Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp/MDR1/ABCB1), an ATP-dependent efflux pump.[1][2] P-gp is a protein found on the cell membrane that actively transports a wide variety of substances out of cells, contributing to multidrug resistance (MDR) in cancer cells by pumping out chemotherapeutic agents.[2][3] By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of co-administered anticancer drugs.[4]
Q2: What are the known potential toxicities of this compound (tetrandrine) in preclinical models?
A2: Preclinical studies have indicated that the toxicity of tetrandrine is dose-dependent. The primary organs affected are the liver and lungs.[5] In a sub-acute toxicity study in mice, intravenous administration of high-dose tetrandrine (150 mg/kg daily for 14 days) induced transient toxicity to the liver, lungs, and kidneys.[6] However, these toxic effects were reversible upon withdrawal of the drug.[6] It is important to note that in some clinical trials, this compound has been reported to have minimal toxicity, with side effects being mainly attributed to the co-administered chemotherapeutic agents like paclitaxel or doxorubicin.[7][8][9]
Q3: What is the reported LD50 of tetrandrine in mice?
A3: The median lethal dose (LD50) of intravenously administered tetrandrine in female BALB/c mice has been reported to be 444.67 ± 35.76 mg/kg.[6]
Q4: Are there strategies to mitigate the potential toxicity of this compound?
A4: Yes, several strategies are being explored to mitigate the potential toxicity of tetrandrine. These include:
-
Formulation Strategies: Encapsulating tetrandrine in liposomes (stealth liposomes) has been shown to enhance its bioavailability and efficacy while potentially reducing systemic toxicity.[10][11] Liposomal formulations can alter the pharmacokinetic profile of the drug, leading to prolonged circulation and targeted delivery.[12]
-
Co-administration with Protective Agents: Co-administration of hepatoprotective agents, such as silymarin (an extract from milk thistle), has been shown to protect against chemically-induced liver injury in preclinical models and may offer a strategy to mitigate tetrandrine-induced hepatotoxicity.[13][14][15][16]
-
Structural Modification: Research is ongoing to synthesize novel analogues of tetrandrine with improved therapeutic windows, aiming to enhance anticancer activity while reducing toxicity.[5]
Q5: Does this compound alter the pharmacokinetics of co-administered drugs?
A5: Phase I clinical studies have shown that this compound does not significantly alter the pharmacokinetics of co-administered drugs such as paclitaxel and doxorubicin.[4][7][9] This is a crucial advantage, as it simplifies dosing regimens and reduces the risk of unpredictable drug-drug interactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high mortality in animal cohort | Incorrect dosing, leading to acute toxicity. | Verify dose calculations and administration technique. Refer to the reported LD50 (444.67 ± 35.76 mg/kg in mice, IV) as a guide for maximum tolerated dose studies.[6] Consider dose-range-finding studies to establish a safe and effective dose for your specific model. |
| Elevated liver enzymes (ALT, AST) in serum | Potential hepatotoxicity of tetrandrine at the administered dose. | Reduce the dose of this compound. Consider co-administration with a hepatoprotective agent like silymarin.[13][14][15][16] Implement a robust liver function monitoring plan, including regular blood biochemistry analysis. |
| Histopathological evidence of lung injury (e.g., inflammation, fibrosis) | Potential pulmonary toxicity of tetrandrine. | Lower the administered dose of this compound. Evaluate the use of a liposomal formulation of tetrandrine to potentially alter tissue distribution and reduce lung accumulation.[10][11] |
| Inconsistent or lack of P-gp inhibition | Issues with this compound formulation, administration route, or dosage. | Ensure proper formulation and solubility of this compound for the chosen administration route. Verify the dose and frequency of administration. Assess P-gp inhibition using a functional assay, such as rhodamine 123 efflux in a relevant cell line or in vivo imaging with a P-gp substrate like 99mTc-sestamibi.[7] |
| Nausea and emesis observed in animals | A known side effect of this compound, particularly at higher doses. | The maximum tolerated dose (MTD) in a Phase I clinical trial was determined to be 500 mg/m2, with moderate nausea and occasional emesis being dose-limiting toxicities.[8] Consider dose reduction if these effects are severe and impacting animal welfare. |
Quantitative Data from Preclinical and Clinical Studies
Table 1: Preclinical Toxicity of Intravenously Administered Tetrandrine in Female BALB/c Mice [6]
| Study Type | Dose (mg/kg) | Observations |
| Acute Toxicity | Single doses of 20, 100, 180, 260, 340 | No statistically significant differences in body weight, blood biochemistry, or organ histology compared to control. |
| Sub-acute Toxicity | 30, 90 (daily for 14 days) | No significant changes in body weight, biochemistry, and organ histology compared to control. |
| Sub-acute Toxicity | 150 (daily for 14 days) | Transient toxicity to liver, lungs, and kidneys observed. Pathological conditions were reversible upon withdrawal of the drug. |
| LD50 Determination | N/A | 444.67 ± 35.76 |
Table 2: Overview of this compound Phase I Clinical Trial Findings
| Trial Identifier | Co-administered Drug | This compound Dose | Key Toxicity Findings |
| NCT00972205 | Paclitaxel | 500 mg/m² daily for 7 days | Toxicities were minimal and primarily related to paclitaxel (e.g., grade 3 or 4 neutropenia).[7] |
| N/A | Doxorubicin | 200 mg/m² to 600 mg/m² daily for 7 days | Maximum tolerated dose (MTD) was 500 mg/m². Dose-limiting toxicities were moderate nausea and occasional vomiting. Side effects were otherwise mild.[9] |
| N/A | Paclitaxel | 300 mg/m² to 500 mg/m² daily for 7 days | MTD was 500 mg/m² with moderate nausea and occasional emesis. Side effects were mainly attributable to paclitaxel.[8] |
Experimental Protocols
Protocol 1: Assessment of Tetrandrine-Induced Hepatotoxicity in Rodents
-
Animal Model: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (8-10 weeks old).
-
Drug Administration: Administer tetrandrine (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) via oral gavage or intravenous injection at various doses for a specified duration (e.g., 14 or 28 days). Include a vehicle control group.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall activity.
-
Serum Biochemistry: At the end of the study, collect blood via cardiac puncture under anesthesia. Analyze serum for liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Histopathology: Euthanize animals and collect liver tissues. Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination. Embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Evaluate for signs of liver injury such as necrosis, inflammation, steatosis, and fibrosis.
-
Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure levels of oxidative stress markers, such as malondialdehyde (MDA), and antioxidant enzymes, like superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Protocol 2: Evaluation of Tetrandrine-Induced Pulmonary Toxicity in Mice
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Drug Administration: Administer tetrandrine via the desired route (e.g., intraperitoneal, intravenous, or intratracheal instillation for direct lung exposure) at different dose levels for a defined period. Include a vehicle control group.
-
Bronchoalveolar Lavage (BAL): At necropsy, perform bronchoalveolar lavage with phosphate-buffered saline (PBS) to collect BAL fluid. Analyze the BAL fluid for total and differential cell counts (macrophages, neutrophils, lymphocytes, eosinophils) and total protein concentration as indicators of inflammation and increased permeability.
-
Histopathology: Collect lung tissues and fix them by inflation with 10% neutral buffered formalin. Process for paraffin embedding, sectioning, and H&E staining. Examine for signs of lung injury, including alveolar wall thickening, inflammatory cell infiltration, edema, and fibrosis.
-
Lung Collagen Content: To quantify fibrosis, measure the hydroxyproline content in lung tissue homogenates, as it is a major component of collagen.
Visualizations
Caption: Mechanism of P-glycoprotein inhibition by this compound.
Caption: Workflow for preclinical toxicity assessment of this compound.
References
- 1. Imaging Biomarkers in Animal Models of Drug-Induced Lung Injury: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Tetrandrine achieved plasma concentrations capable of reversing MDR in vitro and had no apparent effect on doxorubicin pharmacokinetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute and sub-chronic toxicity of tetrandrine in intravenously exposed female BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I study of this compound and Taxol in patients with Taxol resistant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I and pharmacokinetic study of this compound as a multidrug resistance modulator in the treatment of patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Preparation, Characterization, and Anti-Lung Cancer Activity of Tetrandrine-Loaded Stealth Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The protective effect of silymarin on the carbon tetrachloride (CCl4)-induced liver injury in common carp (Cyprinus carpio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective Effects of Silymarin Co-Administered with CCl4 on Hepatotoxicity and Its Impact on Liver enzymes and Lipid Profile | Journal of Education for Pure Science [jceps.utq.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Cannabicitran (CBT-1)
This technical support center provides best practices for the storage, handling, and use of Cannabicitran (CBT-1) for research and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is Cannabicitran, a non-psychoactive cannabinoid found in the cannabis plant. It is structurally similar to other known phytocannabinoids and is used as an analytical reference standard in research and forensic applications.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound, particularly as a certified reference material (CRM) in methanol, should be stored at -20°C.[1] Under these conditions, it is stable for at least three years.[1] For general handling and short-term storage, keep the compound in a cool, dark, and dry location in an airtight container made of non-absorptive material like glass or stainless steel.[2]
Q3: What is the solvent and concentration of commercially available this compound?
A3: A common formulation for this compound as a certified reference material is a 1 mg/ml solution in methanol.[1]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: When handling this compound, especially in its pure form or in a volatile solvent, it is essential to use appropriate PPE. This includes safety glasses, a lab coat, and nitrile gloves.[3] All handling of open containers should be performed in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3]
Q5: Is this compound light sensitive?
A5: Yes, cannabinoids, in general, are susceptible to degradation upon exposure to light. Therefore, it is crucial to store this compound in opaque containers or protected from light to prevent photodegradation.
Q6: How does temperature affect the stability of this compound?
A6: Temperature is a critical factor in the stability of cannabinoids. Elevated temperatures accelerate the degradation process. For long-term stability, storage at -20°C is recommended.[1] Storage at room temperature can lead to a gradual decrease in concentration over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | - Improper storage leading to degradation of this compound.- Inaccurate solution preparation.- Contamination of the sample. | - Verify that this compound has been stored at -20°C and protected from light.- Re-prepare the working solutions using calibrated equipment.- Use fresh, unopened vials of this compound for critical experiments.- Ensure all glassware and equipment are thoroughly cleaned. |
| Low or no response in analytical assays (e.g., HPLC) | - Degradation of this compound.- Incorrect mobile phase or column for chromatography.- Detector malfunction. | - Check the expiration date and storage conditions of your this compound standard.- Prepare a fresh dilution and re-run the analysis.- Consult established protocols for cannabinoid analysis to ensure the correct HPLC method is being used.- Troubleshoot the HPLC system, including the detector lamp and other components. |
| Precipitation of this compound in solution | - Exceeding the solubility limit in the chosen solvent.- Change in temperature affecting solubility. | - Ensure the concentration of this compound does not exceed its solubility in the prepared solvent.- Gently warm the solution to redissolve the precipitate, if appropriate for the solvent and experiment.- Consider using a different solvent system if solubility issues persist. |
| Unexpected peaks in chromatogram | - Contamination of the sample or solvent.- Degradation of this compound into other cannabinoids.- Carryover from previous injections on the HPLC. | - Run a blank solvent injection to check for system contamination.- Use fresh, high-purity solvents for sample preparation and mobile phase.- Analyze the degradation products by comparing with known standards of other cannabinoids if available.- Implement a thorough wash cycle between HPLC runs. |
Data Summary
Table 1: Recommended Storage Conditions for Cannabicitran (this compound)
| Condition | Temperature | Light Exposure | Container | Duration |
| Long-Term Storage | -20°C | Protected from light (amber vial or in the dark) | Airtight, non-reactive (e.g., glass) | ≥ 3 years[1] |
| Short-Term Storage / In-Use | 4°C (refrigerated) | Protected from light | Airtight, non-reactive | Up to 3 months |
| Benchtop (Working Solution) | Room Temperature | Minimize exposure | Airtight, non-reactive | For the duration of the experiment |
Table 2: Influence of Temperature on Cannabinoid Stability (General Data)
| Temperature | Approximate Monthly Degradation Rate of Total THC+THCA |
| 20°C | ~2% |
| 4°C | Lower than at 20°C, but still not ideal for long-term stability |
Note: This data is for THC/THCA and should be considered as an estimate for the general stability of cannabinoids. Specific degradation kinetics for this compound may vary.
Experimental Protocols
Detailed Methodology: Preparation of a 10 µM Working Solution of this compound for In Vitro Assays
-
Materials:
-
This compound certified reference material (1 mg/ml in methanol)
-
Sterile, amber glass vials
-
Calibrated micropipettes and sterile, filtered tips
-
High-purity, anhydrous solvent (e.g., ethanol or DMSO)
-
Cell culture medium appropriate for the experiment
-
-
Procedure:
-
Equilibrate the vial of this compound stock solution to room temperature before opening to prevent condensation.
-
In a sterile, amber glass vial, prepare an intermediate stock solution. For example, to prepare a 1 mM intermediate stock, dilute the 1 mg/ml (3.18 mM) stock solution in the appropriate solvent (e.g., ethanol or DMSO).
-
Vortex the intermediate stock solution gently to ensure homogeneity.
-
To prepare the final 10 µM working solution, further dilute the intermediate stock solution in the cell culture medium. Note: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control using the same final concentration of the solvent in the cell culture medium without this compound.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: A typical experimental workflow for in vitro analysis of this compound.
Caption: Hypothesized signaling pathway of this compound through the GPR18 receptor.
References
Technical Support Center: Accurate Detection of CBT-1 (Tetrandrine)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating instruments for the accurate detection of CBT-1 (Tetrandrine), a P-glycoprotein (P-gp) inhibitor investigated for its potential to reverse multi-drug resistance in cancer.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a primary analytical technique for its quantification.
Issue 1: Inconsistent or Drifting Peak Retention Times
| Potential Cause | Troubleshooting Step |
| Mobile Phase Composition Change | Ensure the mobile phase is fresh, properly mixed, and degassed. Evaporation of volatile organic solvents can alter the composition over time. |
| Pump Malfunction | Check for leaks in the pump seals and connections. Perform a pump flow rate accuracy test to ensure it is delivering the mobile phase at the set rate.[1][2] |
| Column Temperature Fluctuation | Verify that the column oven is maintaining a stable temperature. Inconsistent temperature can lead to shifts in retention time. |
| Column Degradation | The column may be nearing the end of its lifespan. Try flushing the column or replacing it with a new one. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. Overloading the column is a common cause of peak fronting. |
| Secondary Interactions | Tetrandrine, as an alkaloid, can interact with residual silanol groups on the silica-based column. Consider using a mobile phase with a competing base (e.g., triethylamine) or an end-capped column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of Tetrandrine and thus its interaction with the stationary phase. Ensure the pH is optimized and buffered for consistent results. |
| Dead Volume | Check for excessive tubing length or improperly fitted connections between the injector, column, and detector, which can cause peak broadening. |
Issue 3: No Peaks or Unexpectedly Small Peaks
| Potential Cause | Troubleshooting Step |
| Injection Issue | Ensure the autosampler is functioning correctly and the syringe is drawing and injecting the sample properly. Check for air bubbles in the syringe. |
| Detector Malfunction | Verify that the detector lamp is on and has sufficient energy. Check the detector wavelength setting to ensure it is appropriate for Tetrandrine. |
| Sample Degradation | Ensure that the sample has been stored correctly and has not degraded. Prepare a fresh standard to verify. |
| Clogged System | A blockage in the tubing, injector, or column can prevent the sample from reaching the detector. Check the system pressure for any abnormalities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended instrument for this compound (Tetrandrine) detection and quantification?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and robust method for the quantification of Tetrandrine.[3][4] For higher sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is recommended.[5]
Q2: How often should I calibrate my HPLC system for this compound analysis?
A2: Calibration should be performed at regular intervals.[6] A full calibration (including flow rate, detector wavelength accuracy, and injector precision) should be conducted according to a set schedule (e.g., quarterly or semi-annually) and after any major maintenance.[1][2] A system suitability test, including a calibration curve with known standards, should be run with each batch of samples to ensure the system is performing correctly on the day of analysis.
Q3: What are the typical calibration parameters to check for an HPLC system?
A3: Key calibration parameters for an HPLC system include:
-
Pump Flow Rate Accuracy: Ensures the mobile phase is delivered at the set flow rate.
-
Detector Wavelength Accuracy: Verifies the detector is measuring at the correct wavelength for optimal sensitivity.
-
Injector Precision and Accuracy: Checks that the autosampler injects the correct and a consistent volume of sample.
-
Column Oven Temperature Accuracy: Ensures the column is maintained at a stable temperature.
-
Detector Linearity: Confirms that the detector response is proportional to the analyte concentration over a specific range.[2]
Q4: What are the common sources of error in preparing calibration standards for this compound?
A4: Common errors include inaccurate weighing of the reference standard, improper dissolution, and dilution errors. It is crucial to use a calibrated analytical balance and volumetric glassware. The purity of the reference standard should also be taken into account when calculating the concentration.
Q5: How can I confirm the identity of the this compound peak in my chromatogram?
A5: The primary method for peak identification is by comparing the retention time of the peak in your sample to that of a certified reference standard of Tetrandrine run under the same chromatographic conditions. For unambiguous identification, especially in complex samples, LC-MS/MS can be used to confirm the mass-to-charge ratio of the parent ion and its characteristic fragment ions.
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound (Tetrandrine) from various studies.
Table 1: HPLC Method Parameters for Tetrandrine Quantification
| Parameter | Value | Reference |
| Linear Range | 12.5 - 250 µg/mL | [3] |
| Detection Limit (LOD) | 0.95 µg/mL | [3] |
| Intra-day Precision (RSD) | < 8.0% | [3] |
| Inter-day Precision (RSD) | < 8.0% | [3] |
| Mean Recovery | 95 - 105% | [4] |
Table 2: In Vitro P-glycoprotein Inhibition by Tetrandrine
| Parameter | Value | Cell Line | Reference |
| Effective Concentration for MDR Reversal | 2.5 µM | KBv200 | [7] |
| IC50 for Synergistic Effect with Vincristine | 9.9 nM | Eca109/VCR | [8] |
| Reversal Fold at 0.625 µM | 7.6-fold | KBv200 | [7] |
Experimental Protocols
1. HPLC-UV Method for Quantification of Tetrandrine
This protocol provides a general procedure for the analysis of Tetrandrine. Specific parameters may need to be optimized for your instrument and application.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), a pump, and an autosampler.
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate buffer, pH 6.5) in a ratio of approximately 32:68 (v/v). The exact ratio should be optimized for best separation.[4]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 282 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Injection Volume: 10 - 20 µL.
-
Calibration Standards: Prepare a stock solution of Tetrandrine reference standard in a suitable solvent (e.g., methanol) and perform serial dilutions with the mobile phase to create a series of calibration standards covering the expected concentration range of the samples.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the calibration standards in increasing order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. The curve should have a correlation coefficient (r²) of ≥ 0.999.
-
Inject the unknown samples.
-
Determine the concentration of Tetrandrine in the samples by interpolating their peak areas from the calibration curve.
-
2. P-glycoprotein (P-gp) Inhibition Assay
This protocol outlines a cell-based assay to evaluate the P-gp inhibitory activity of this compound (Tetrandrine).
-
Cell Line: A cell line overexpressing P-gp, such as Caco-2 or MDCK-MDR1.
-
P-gp Substrate: A fluorescent or radiolabeled P-gp substrate, such as Rhodamine 123 or [³H]-Digoxin.[9]
-
Instrumentation: A fluorescence plate reader or a liquid scintillation counter, and a cell culture incubator.
-
Procedure:
-
Seed the P-gp-overexpressing cells in a suitable plate format (e.g., 96-well plate) and culture until a confluent monolayer is formed.
-
Prepare different concentrations of Tetrandrine (test inhibitor) and a known P-gp inhibitor (positive control, e.g., Verapamil).
-
Pre-incubate the cell monolayers with the test and control inhibitors for a defined period (e.g., 30-60 minutes).
-
Add the P-gp substrate to the cells and incubate for a specific time to allow for transport.
-
Measure the intracellular accumulation of the substrate using a plate reader or scintillation counter.
-
Calculate the percent inhibition of P-gp transport by comparing the substrate accumulation in the presence of the inhibitor to that in the absence of the inhibitor.
-
Determine the IC50 value of Tetrandrine by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: P-glycoprotein (P-gp) inhibition by this compound (Tetrandrine) in a cancer cell.
Caption: A typical workflow for the analysis of this compound (Tetrandrine) using HPLC.
References
- 1. HPLC, UV & Analytical Instrument Calibration – Pharma Validation [pharmavalidation.in]
- 2. ipharmaguide.com [ipharmaguide.com]
- 3. nricm.edu.tw [nricm.edu.tw]
- 4. Simultaneous determination of tetrandrine and fangchinoline in herbal medicine Stephania tetrandra S. Moore by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gmpsop.com [gmpsop.com]
- 7. Characterization of tetrandrine, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the anti-cancer effects of CBT-1 in vivo
An In-Vivo Comparative Analysis of CBT-1 for the Reversal of Multidrug Resistance in Oncology
This guide provides a detailed comparison of the in-vivo efficacy of this compound, a P-glycoprotein (P-gp) inhibitor, in sensitizing cancer cells to chemotherapy. The data presented here is based on clinical studies investigating the combination of this compound with standard cytotoxic agents. This document is intended for researchers, scientists, and professionals in drug development interested in the mechanisms of multidrug resistance and strategies to overcome it.
Introduction to this compound
This compound is an orally administered bisbenzylisoquinoline that functions as a potent inhibitor of P-glycoprotein (P-gp/MDR1/ABCB1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance in cancer.[1] Overexpression of P-gp in tumor cells leads to the efflux of various chemotherapeutic drugs, reducing their intracellular concentration and therapeutic efficacy. This compound aims to reverse this resistance by blocking the P-gp efflux pump, thereby increasing the accumulation and cytotoxicity of co-administered anti-cancer drugs. Laboratory studies have demonstrated its ability to potently and durably inhibit P-gp.[1]
In Vivo Efficacy of this compound in Combination Therapy
Clinical trials have evaluated the efficacy of this compound in combination with paclitaxel and doxorubicin in patients with advanced solid tumors. These studies primarily focused on the pharmacodynamic effects of this compound, assessing its ability to inhibit P-gp function in normal and tumor tissues, and its impact on the pharmacokinetics of the co-administered chemotherapy.
Data Summary
The following tables summarize the key quantitative data from clinical trials of this compound.
Table 1: Pharmacodynamic Effect of this compound on P-glycoprotein Function
| Biomarker | Method | Treatment Group | Outcome | p-value | Reference |
| Rhodamine Efflux from CD56+ PBMCs | Flow Cytometry | This compound + Paclitaxel | 51%-100% lower efflux with this compound | < .0001 | [1] |
| 99mTc-sestamibi Liver AUC(0-3) | Nuclear Imaging | This compound + Paclitaxel | 71.9% median increase after this compound | < .0001 | [1] |
Table 2: Clinical Response in Patients Treated with this compound and Doxorubicin
| Number of Patients | Evaluable for Response | Outcome | Reference |
| 34 | 25 | 5 patients showed tumor shrinkage | [2] |
Experimental Protocols
Pharmacodynamic Study of this compound with Paclitaxel
-
Objective: To evaluate the effect of this compound on P-gp-mediated efflux in normal human cells and tissues.[1]
-
Patient Population: Patients with advanced solid tumors.
-
Treatment Regimen:
-
Pharmacodynamic Assessments:
-
Rhodamine Efflux Assay: Peripheral blood mononuclear cells (PBMCs) were collected before this compound administration and on day 6 before the paclitaxel infusion. The efflux of the P-gp substrate rhodamine from CD56+ PBMCs was measured to assess P-gp inhibition.[1]
-
99mTc-sestamibi Imaging: Whole-body imaging was performed before this compound and on day 6 to measure the uptake and retention of the P-gp substrate 99mTc-sestamibi in tissues, particularly the liver. The area under the concentration-time curve from 0-3 hours (AUC(0-3)) was calculated.[1]
-
Phase I and Pharmacokinetic Study of this compound with Doxorubicin
-
Objective: To determine the maximum tolerated dose (MTD) of this compound in combination with doxorubicin and to evaluate its effect on doxorubicin pharmacokinetics.[2]
-
Patient Population: Patients with advanced cancer.
-
Treatment Regimen:
-
Assessments:
-
Toxicity and MTD: Patients were monitored for adverse effects to determine the MTD, which was found to be 500 mg/m².[2]
-
Pharmacokinetics: Blood samples were collected to determine if this compound altered the pharmacokinetics of doxorubicin. The study found no significant alteration.[2]
-
Tumor Response: Evaluable patients were assessed for tumor shrinkage.[2]
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound in overcoming P-gp mediated multidrug resistance.
Experimental Workflow for Clinical Trials
Caption: Generalized experimental workflow for the in vivo evaluation of this compound.
Comparison with Alternatives
The primary alternative to treatment with this compound in combination with chemotherapy is the administration of the chemotherapeutic agent alone. The data from the pharmacodynamic studies strongly suggests that the addition of this compound significantly enhances the intracellular accumulation of P-gp substrate drugs.
-
Chemotherapy Alone: In tumors overexpressing P-gp, the efficacy of agents like paclitaxel and doxorubicin is diminished due to active drug efflux. This can lead to poor clinical outcomes and the development of resistance.
-
Chemotherapy with this compound: The addition of this compound inhibits P-gp, leading to increased intracellular drug concentrations. The significant reduction in rhodamine efflux from PBMCs and the increased retention of 99mTc-sestamibi in the liver provide in vivo evidence of effective P-gp inhibition.[1] While the phase I study with doxorubicin was not designed to definitively assess efficacy, the observation of tumor shrinkage in 5 out of 25 evaluable patients is encouraging.[2]
It is important to note that while this compound effectively inhibits P-gp, other mechanisms of drug resistance can exist in tumors. Therefore, patient selection based on P-gp expression may be crucial for maximizing the clinical benefit of this compound.
Conclusion
The in vivo clinical data validates the mechanism of action of this compound as a P-glycoprotein inhibitor. It demonstrates that this compound can effectively block P-gp function in humans, leading to increased accumulation of a P-gp substrate.[1] The lack of significant alteration in the pharmacokinetics of co-administered drugs like paclitaxel and doxorubicin, combined with minimal toxicity, suggests a favorable safety profile.[1][2] Further clinical studies in well-defined patient populations with P-gp overexpressing tumors are warranted to fully elucidate the anti-cancer efficacy of this combination therapy approach.
References
- 1. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I and pharmacokinetic study of this compound as a multidrug resistance modulator in the treatment of patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of CBT-1: A Comparative Guide to P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CBT-1, a P-glycoprotein (P-gp) inhibitor, with other strategies aimed at overcoming multidrug resistance (MDR) in cancer. Quantitative data from key experiments are presented to facilitate an objective evaluation of its performance. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.
This compound: A Modulator of Multidrug Resistance
This compound is a bisbenzylisoquinoline plant alkaloid that has been investigated as a modulator of multidrug resistance in cancer therapy. Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family. P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, this compound aims to restore the sensitivity of resistant cancer cells to chemotherapy.
Comparative Performance of P-gp Inhibitors
The efficacy of P-gp inhibitors is often evaluated by their ability to block the efflux of fluorescent substrates, such as rhodamine 123, or by their concentration required to inhibit the binding of a known P-gp substrate. The following table summarizes the available quantitative data for this compound and other well-known P-gp inhibitors. It is important to note that direct comparisons of IC50 values can be challenging due to variations in experimental conditions, including the cell lines and specific assays used.
| Inhibitor | Assay | Cell Line | Substrate | IC50 / Effective Concentration | Citation |
| This compound | [125I]iodoarylazidoprazosin (IAAP) competition | P-gp overexpressing cells | [125I]IAAP | 0.14 µM | |
| This compound | Rhodamine 123 Efflux Inhibition | SW620 Ad20 | Rhodamine 123 | 1 µM (complete inhibition) | |
| Verapamil | Rhodamine 123 Efflux Inhibition | P-gp overexpressing cells | Rhodamine 123 | Varies (µM range) | |
| Valspodar (PSC 833) | Rhodamine 123 Efflux Inhibition | P-gp overexpressing cells | Rhodamine 123 | Varies (nM to low µM range) | |
| Tariquidar | Rhodamine 123 Efflux Inhibition | P-gp overexpressing cells | Rhodamine 123 | Varies (nM range) |
Note: The IC50 values for verapamil, valspodar, and tariquidar are presented as a range due to significant variability across different studies and experimental setups. The data for this compound is derived from a specific study and provides a benchmark for its potency.
Alternatives to Direct P-gp Inhibition
Besides direct inhibition of P-gp, several other strategies are being explored to overcome MDR. These include the development of chemotherapeutic drugs that are poor substrates for P-gp, the use of natural compounds with P-gp inhibitory activity, and novel drug delivery systems.
| Strategy | Example | Mechanism of Action |
| P-gp Evading Drugs | Cabazitaxel, Ortataxel | Modified chemical structure reduces recognition and transport by P-gp. |
| Natural Products | Flavonoids (e.g., Quercetin), Alkaloids (e.g., Piperine) | Inhibit P-gp function through various mechanisms, including competitive inhibition and modulation of ATPase activity. |
| Drug Repurposing | Verapamil, Cyclosporine | FDA-approved drugs with other primary indications that also exhibit P-gp inhibitory properties. |
| Novel Delivery Systems | Exosomes, Nanoparticles | Encapsulate chemotherapeutic agents to bypass P-gp-mediated efflux and deliver the payload directly into the cell. |
Experimental Protocols
Rhodamine 123 Efflux Assay
This assay is a common method to assess the functional activity of P-gp and the efficacy of its inhibitors.
Objective: To measure the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp overexpressing cells in the presence and absence of an inhibitor.
Materials:
-
P-gp overexpressing cell line (e.g., SW620 Ad20, K562/ADR) and a parental control cell line.
-
Rhodamine 123 (stock solution in DMSO).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Positive control inhibitor (e.g., verapamil).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed the P-gp overexpressing and parental cells in appropriate culture plates and grow to a suitable confluency.
-
Rhodamine 123 Loading: Incubate the cells with a defined concentration of rhodamine 123 (e.g., 1 µg/mL) for a specific period (e.g., 30-60 minutes) at 37°C to allow for substrate accumulation.
-
Inhibitor Treatment: Wash the cells with PBS to remove excess rhodamine 123. Then, incubate the cells with fresh medium containing the test inhibitor at various concentrations or the positive control.
-
Efflux Period: Allow the cells to incubate for a defined period (e.g., 60-120 minutes) at 37°C to permit P-gp-mediated efflux of rhodamine 123.
-
Sample Acquisition: Following the efflux period, wash the cells with cold PBS, detach them (if adherent), and resuspend in PBS.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 in the cells using a flow cytometer. The mean fluorescence intensity (MFI) is proportional to the amount of rhodamine 123 retained within the cells.
-
Data Analysis: Compare the MFI of inhibitor-treated cells to that of untreated cells. An increase in MFI in the presence of the inhibitor indicates inhibition of P-gp-mediated efflux. The IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
P-gp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp, which is coupled to its transport function. P-gp inhibitors can either stimulate or inhibit this activity.
Objective: To determine the effect of a test compound on the ATPase activity of P-gp.
Materials:
-
P-gp-containing membrane vesicles (commercially available or prepared from P-gp overexpressing cells).
-
Test compound (e.g., this compound) at various concentrations.
-
Positive control substrate/inhibitor (e.g., verapamil).
-
Sodium orthovanadate (a P-gp ATPase inhibitor).
-
ATP.
-
Assay buffer containing Mg2+.
-
Reagents for detecting inorganic phosphate (Pi) or remaining ATP (e.g., malachite green-based reagent or luciferase-based ATP detection kit).
-
Microplate reader.
Procedure:
-
Reaction Setup: In a microplate, combine the P-gp membrane vesicles with the assay buffer.
-
Compound Addition: Add the test compound at various concentrations, a positive control, or a negative control (vehicle) to the wells.
-
Initiate Reaction: Start the reaction by adding a defined concentration of MgATP to each well.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 20-40 minutes) to allow for ATP hydrolysis.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of Pi generated or the amount of ATP remaining.
-
Phosphate Detection: Add a colorimetric reagent (e.g., malachite green) that reacts with the liberated Pi and measure the absorbance.
-
ATP Detection: Add a luciferase-based reagent that produces a luminescent signal proportional to the amount of ATP present and measure the luminescence.
-
-
Data Analysis: The ATPase activity is determined by the difference in signal between the samples with and without the P-gp inhibitor, sodium orthovanadate. The effect of the test compound is then assessed by comparing the ATPase activity in its presence to the basal activity. Data is often expressed as a percentage of the basal activity or the activity stimulated by a known substrate.
Visualizing the Mechanism of Action
To better understand the molecular interactions and regulatory networks involved, the following diagrams illustrate the key pathways.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Caption: Key signaling pathways regulating the expression of P-glycoprotein (MDR1 gene).
Comparative Analysis of CBT-1 and Verapamil on P-glycoprotein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two well-known P-glycoprotein (Pgp) inhibitors: CBT-1 and verapamil. The information presented is based on experimental data from peer-reviewed scientific literature, offering an objective overview of their performance in modulating Pgp activity.
Introduction to P-glycoprotein and its Inhibitors
P-glycoprotein (Pgp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that actively transports a wide variety of substrates out of cells. This process is a key mechanism in multidrug resistance (MDR) in cancer cells and also affects the pharmacokinetics of many drugs by limiting their absorption and distribution.
Pgp inhibitors are compounds that can block the function of this transporter, thereby increasing the intracellular concentration of Pgp substrates. These inhibitors are of significant interest in drug development, particularly in oncology, to overcome MDR and enhance the efficacy of chemotherapeutic agents. This guide focuses on a comparative evaluation of this compound, a third-generation Pgp inhibitor, and verapamil, a first-generation inhibitor.
Quantitative Comparison of Pgp Inhibition
The following tables summarize the available quantitative data on the Pgp inhibitory activity of this compound and verapamil from various in vitro assays. It is important to note that IC50 values can vary significantly depending on the cell line, substrate used, and specific experimental conditions.
| Compound | Assay Type | Cell Line/System | Substrate | IC50 / Concentration for Effect | Reference |
| This compound | Rhodamine 123 Efflux | SW620 Ad20 | Rhodamine 123 | 1 µM (complete inhibition) | |
| This compound | [125I]-IAAP Competition | Pgp-overexpressing cells | [125I]-IAAP | 0.14 µM | |
| Verapamil | Calcein-AM Efflux | MDR-CEM | Calcein-AM | Ranked as a potent modulator | [1] |
| Verapamil | Rhodamine 123 Efflux | MCF7R | Rhodamine 123 | EC50 for increased accumulation |
Note: A direct, side-by-side comparison of IC50 values for this compound and verapamil from a single study with identical experimental conditions was not available in the reviewed literature. One study noted that the potency of this compound was greater than verapamil, but did not provide specific comparative IC50 values.
Mechanism of Action and Interaction with Pgp
Both this compound and verapamil interact with Pgp to inhibit its function, but their mechanisms and specificities differ.
This compound acts as a potent, non-competitive inhibitor of Pgp. At low concentrations (< 1 µM), it has been observed to stimulate Pgp's ATPase activity, a characteristic of many Pgp substrates and modulators. At higher concentrations (1 µM), it completely inhibits Pgp-mediated transport. This compound has also been shown to inhibit MRP1, another ABC transporter, but at higher concentrations than those required for Pgp inhibition, and it does not have a significant effect on ABCG2.
Verapamil , a calcium channel blocker, is a first-generation Pgp inhibitor. It is itself a substrate of Pgp and is believed to competitively inhibit the transport of other substrates. Verapamil's interaction with Pgp can be complex, with some studies showing it can also decrease the expression of Pgp in certain cancer cell lines over time.
Below is a diagram illustrating the general mechanism of Pgp inhibition.
Caption: General mechanism of P-glycoprotein inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
P-glycoprotein ATPase Assay
This assay measures the ATP hydrolysis activity of Pgp, which is coupled to substrate transport. The activity is often measured using a luminescence-based assay kit.
-
Preparation: Recombinant human Pgp membranes, MgATP, a Pgp ATPase inhibitor (e.g., sodium orthovanadate, Na₃VO₄), and the test compounds (this compound or verapamil) are prepared.
-
Reaction Setup: Pgp membranes are incubated in a buffer with either the test compound, a positive control (a known Pgp substrate like verapamil), or a negative control (Na₃VO₄) in a 96-well plate.
-
Initiation: The reaction is initiated by adding MgATP to each well. The plate is then incubated at 37°C for a defined period (e.g., 40 minutes) to allow for ATP hydrolysis.
-
Detection: An ATP detection reagent is added to stop the reaction and measure the amount of remaining ATP. The reagent contains luciferase, which produces light in the presence of ATP.
-
Measurement: The luminescence is measured using a luminometer. A decrease in luminescence indicates ATP consumption and thus, Pgp ATPase activity. The change in relative light units (ΔRLU) is calculated by comparing the luminescence of the test compound-treated wells to the control wells.
Caption: Workflow for a P-glycoprotein ATPase assay.
Calcein-AM Retention Assay
This is a fluorescence-based assay to measure Pgp activity. Calcein-AM is a non-fluorescent Pgp substrate that becomes fluorescent upon hydrolysis by intracellular esterases.
-
Cell Seeding: Pgp-overexpressing cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test inhibitor (this compound or verapamil) or a control vehicle.
-
Substrate Addition: Calcein-AM is added to each well and the plate is incubated at 37°C.
-
Washing: The cells are washed with a cold buffer to remove extracellular calcein-AM.
-
Fluorescence Measurement: The intracellular fluorescence of calcein is measured using a fluorescence plate reader or flow cytometer. Increased fluorescence indicates inhibition of Pgp-mediated calcein-AM efflux.
Caption: Workflow for a Calcein-AM retention assay.
Rhodamine 123 Efflux Assay
Similar to the calcein-AM assay, this method uses a fluorescent Pgp substrate, rhodamine 123, to assess Pgp activity.
-
Cell Loading: Pgp-overexpressing cells are loaded with rhodamine 123 in the presence or absence of the test inhibitor (this compound or verapamil).
-
Incubation: The cells are incubated to allow for rhodamine 123 accumulation.
-
Efflux Period: The cells are then washed and incubated in a fresh medium (with or without the inhibitor) to allow for the efflux of rhodamine 123.
-
Measurement: The amount of rhodamine 123 retained in the cells is quantified at different time points using flow cytometry or a fluorescence plate reader. Reduced efflux (i.e., higher intracellular fluorescence) indicates Pgp inhibition.
Caption: Workflow for a Rhodamine 123 efflux assay.
Conclusion
Both this compound and verapamil are effective inhibitors of P-glycoprotein, but they belong to different generations of inhibitors with distinct characteristics. This compound demonstrates higher potency and a potentially more specific interaction with Pgp compared to the first-generation inhibitor verapamil. The choice of inhibitor for research or clinical development will depend on the specific application, required potency, and potential for off-target effects. The experimental protocols and data presented in this guide provide a foundation for the rational selection and use of these compounds in studies involving P-glycoprotein.
References
Head-to-Head Study of CBT-1 and Tariquidar: A Comparative Guide for Researchers
Mechanism of Action and Transporter Specificity
Both CBT-1, a bisbenzylisoquinoline plant alkaloid identified as tetrandrine, and tariquidar, a third-generation anthranilic acid derivative, function by inhibiting the P-gp efflux pump (ABCB1). P-gp is a key member of the ATP-binding cassette (ABC) transporter family, which actively extrudes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.
This compound has been shown to inhibit not only P-gp but also Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1).[1][2] This dual inhibitory action could be advantageous in tumors where both efflux pumps contribute to drug resistance. However, this compound does not appear to significantly affect ABCG2 (Breast Cancer Resistance Protein).[1][2]
Tariquidar is a potent and highly specific noncompetitive inhibitor of P-gp.[3] While it is highly selective for P-gp, some studies suggest that at higher concentrations (≥100 nM), it can also inhibit ABCG2.[4][5][6] Tariquidar has been reported to have no affinity for MRP1.[3]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and tariquidar. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison should be made with caution.
Table 1: In Vitro Inhibition of ABC Transporters
| Parameter | This compound (Tetrandrine) | Tariquidar | Reference |
| P-gp Inhibition (IC50) | 0.14 µM ([125I]-IAAP competition) | Not explicitly found in searched results | [2] |
| MRP1 Inhibition | Complete inhibition at 10 µM (calcein transport) | No inhibition | [1][3] |
| ABCG2 Inhibition | No significant effect at 25 µM | Inhibition at ≥100 nM | [1][4][5][6] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound (Tetrandrine) | Tariquidar | Reference |
| Administration | Oral | Intravenous, Oral (low bioavailability in humans) | [7],[8] |
| Half-life (t1/2) | Not explicitly found in searched results | ~33.6 ± 13.5 hours (human) | [9] |
| Clearance | Not explicitly found in searched results | ~287 ± 196 mL/min (human) | [9] |
Table 3: Effect on Co-administered Chemotherapy Pharmacokinetics
| Inhibitor | Chemotherapeutic Agent | Effect on Pharmacokinetics | Reference |
| This compound | Paclitaxel, Doxorubicin | Did not alter the pharmacokinetics. | [7] |
| Tariquidar | Vinorelbine | No apparent effect on disposition. | [9] |
| Tariquidar | Docetaxel, Vinorelbine | Clearance was reduced in children and adolescents. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Rhodamine 123 Efflux Assay
This assay is commonly used to assess P-gp function.
-
Cell Preparation: Culture P-gp-overexpressing cells (e.g., SW620 Ad20, Ad300, or MDR1-transfected HEK-293) and a parental (low P-gp) cell line to 80-90% confluency.
-
Rhodamine 123 Loading: Resuspend cells at a concentration of 1 x 106 cells/mL in culture medium. Add Rhodamine 123 to a final concentration of 0.5 µg/mL.
-
Inhibitor Treatment: Add this compound, tariquidar, or a control inhibitor (e.g., verapamil) at various concentrations (e.g., 0.1, 1, and 10 µM).
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Efflux: Centrifuge the cells, remove the supernatant, and resuspend them in fresh, pre-warmed, inhibitor-containing medium. Incubate for another 30-60 minutes at 37°C to allow for efflux of the dye.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A rightward shift in the fluorescence histogram indicates inhibition of P-gp-mediated efflux.[1][11]
99mTc-Sestamibi Imaging
This non-invasive imaging technique is used to assess P-gp activity in vivo.
-
Patient Preparation: Patients should fast for at least 4 hours prior to the study.
-
Baseline Imaging: Administer a baseline intravenous injection of 99mTc-sestamibi. Acquire dynamic images of the target organ (e.g., liver, tumor) over a period of time (e.g., 0-3 hours).
-
Inhibitor Administration: Administer this compound (e.g., 500 mg/m2 orally for 7 days) or tariquidar (e.g., 150 mg intravenously).[7][9]
-
Post-Inhibitor Imaging: After the inhibitor administration period, repeat the 99mTc-sestamibi injection and imaging protocol.
-
Data Analysis: Calculate the area under the concentration-time curve (AUC) for 99mTc-sestamibi in the region of interest before and after inhibitor administration. An increase in the AUC after inhibitor treatment indicates P-gp inhibition.[7]
MTT Assay for Reversal of Multidrug Resistance
This colorimetric assay determines the ability of an inhibitor to restore the cytotoxicity of a chemotherapeutic agent in resistant cells.
-
Cell Seeding: Seed MDR cells (e.g., KBv200) and their drug-sensitive parental cell line (e.g., KB) in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug and Inhibitor Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., vincristine, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of this compound or tariquidar.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC50 (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent with and without the inhibitor. A decrease in the IC50 in the presence of the inhibitor indicates reversal of resistance.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of P-gp-mediated drug efflux and the general workflow for assessing P-gp inhibition.
Caption: Mechanism of P-gp-mediated drug efflux and its inhibition by this compound or tariquidar.
Caption: General experimental workflow for evaluating P-gp inhibitors.
Conclusion
Both this compound and tariquidar are potent inhibitors of P-gp-mediated multidrug resistance. A key difference lies in their specificity, with this compound also inhibiting MRP1, which could be beneficial in certain cancer types. Tariquidar, on the other hand, is a more specific and potent P-gp inhibitor. A notable advantage of this compound is its oral administration without significant alteration of the pharmacokinetics of co-administered drugs like paclitaxel and doxorubicin.[7] Tariquidar has shown variable effects on the pharmacokinetics of other drugs and has low oral bioavailability in humans, often necessitating intravenous administration.[8][10]
The absence of direct head-to-head comparative studies makes it challenging to definitively declare one agent superior to the other. The choice between this compound and tariquidar for research or clinical development may depend on the specific cancer type, the expression profile of ABC transporters in the tumor, and the desired route of administration. Further research, including direct comparative preclinical and clinical studies, is warranted to fully elucidate the relative merits of these two promising MDR modulators.
References
- 1. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound((R)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidrug-resistance gene 1-type p-glycoprotein (MDR1 p-gp) inhibition by tariquidar impacts on neuroendocrine and behavioral processing of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the P-gp Inhibitor Tariquidar in Rats After Intravenous, Oral, and Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 9. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Replicating Key Experiments on CBT-1's P-glycoprotein Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CBT-1's performance as a P-glycoprotein (Pgp) inhibitor against other alternatives, supported by experimental data from published studies. Detailed methodologies for key experiments are included to facilitate replication and further investigation.
Comparative Analysis of Pgp Inhibitor Potency
The efficacy of Pgp inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the Pgp-mediated efflux by 50%. The following table summarizes the IC50 values for this compound and other well-known Pgp inhibitors. It is important to note that the experimental conditions, such as the cell line and substrate used, can significantly influence the observed IC50 values.
| Inhibitor | IC50 (µM) | Assay Type | Cell Line | Substrate |
| This compound | 0.14 | Competitive Binding | - | [125I]-IAAP |
| Tetrandrine (this compound is a derivative) | 2 | Not Specified | KBv200 | Not Specified |
| Verapamil | 3.9 - 43.2 | Rhodamine 123 Efflux / Vesicle Assay | Various | Rhodamine 123 / N-methylquinidine |
| Valspodar (PSC-833) | Potency described as approximately equivalent to this compound | Not Specified | Not Specified | Not Specified |
| Tariquidar | Potency described as greater than this compound | Not Specified | Not Specified | Not Specified |
Key Experiments in Pgp Inhibition
The following sections detail the protocols for two standard assays used to evaluate Pgp inhibition.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the Pgp-mediated efflux of the fluorescent substrate rhodamine 123 from cells overexpressing Pgp. Increased intracellular fluorescence indicates inhibition of Pgp.
Experimental Protocol:
-
Cell Preparation:
-
Culture cells with and without Pgp overexpression (e.g., a parental sensitive cell line and a multidrug-resistant subline) in appropriate cell culture medium.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with a suitable buffer (e.g., PBS) and resuspend them in the assay buffer.
-
-
Rhodamine 123 Loading:
-
Incubate the cells with a specific concentration of rhodamine 123 (e.g., 5 µM) for a defined period (e.g., 30-60 minutes) at 37°C to allow for substrate accumulation.
-
-
Inhibitor Treatment and Efflux:
-
Wash the cells to remove extracellular rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed assay buffer containing various concentrations of the test compound (e.g., this compound) or a known Pgp inhibitor (positive control, e.g., verapamil).
-
Incubate the cells for a specific time (e.g., 60-120 minutes) at 37°C to allow for Pgp-mediated efflux.
-
-
Data Acquisition and Analysis:
-
Terminate the efflux by placing the cells on ice or by adding a cold stop buffer.
-
Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Calcein-AM Efflux Assay
Calcein-AM is a non-fluorescent, cell-permeable dye that is converted into the fluorescent, cell-impermeable calcein by intracellular esterases. Calcein is a substrate for Pgp, so its retention within the cell can be used to measure Pgp activity.
Experimental Protocol:
-
Cell Preparation:
-
Seed Pgp-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
-
Inhibitor Pre-incubation:
-
Treat the cells with various concentrations of the test compound or a known Pgp inhibitor for a specific period (e.g., 30-60 minutes) at 37°C.
-
-
Calcein-AM Loading and Efflux:
-
Add Calcein-AM to the wells to a final concentration (e.g., 1 µM) and incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the intracellular calcein fluorescence using a fluorescence microscope or a plate reader.
-
Increased fluorescence in the presence of the test compound indicates Pgp inhibition.
-
Calculate the IC50 value as described for the rhodamine 123 efflux assay.
-
Visualizing Pgp Inhibition and Experimental Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Pgp-mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
Caption: Logical comparison of this compound with other P-glycoprotein inhibitors.
Independent validation of published CBT-1 research
- 1. Cognitive behavioral therapy - Wikipedia [en.wikipedia.org]
- 2. What is Cognitive Behavioral Therapy? [apa.org]
- 3. Cognitive Behavior Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cognitive behavioral therapy - Mayo Clinic [mayoclinic.org]
- 5. Signaling pathways from cannabinoid receptor-1 activation to inhibition of N-methyl-D-aspartic acid mediated calcium influx and neurotoxicity in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of CBT-1 for the ABCB1 Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of CBT-1, a bisbenzylisoquinoline alkaloid also known as Tetrandrine, for the ATP-binding cassette (ABC) transporter ABCB1 (P-glycoprotein). In the landscape of multidrug resistance (MDR) research, the efficacy and specificity of transporter inhibitors are of paramount importance. This document objectively compares this compound's performance against other well-known ABCB1 inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of related research.
Executive Summary
This compound demonstrates a preferential inhibitory activity towards the ABCB1 transporter. While it also inhibits ABCC1 (MRP1), this requires significantly higher concentrations. Notably, this compound shows a lack of significant activity against ABCG2 (BCRP), highlighting its specificity profile. This selective action, particularly its potent inhibition of ABCB1, makes it a valuable tool in cancer research to overcome multidrug resistance.
Comparative Analysis of Inhibitor Specificity
The inhibitory effects of this compound and other commonly used ABCB1 modulators are summarized below. It is crucial to note that absolute inhibitory concentrations can vary based on the specific cell line, substrate used, and overall experimental conditions.
| Inhibitor | Target Transporter | IC50 / Inhibitory Concentration | Substrate / Assay | Reference |
| This compound (Tetrandrine) | ABCB1 (P-gp) | ~0.47 µM (for 50% max. ATPase stimulation) | ATPase Activity Assay | [1] |
| 1 µM (complete inhibition) | Rhodamine 123 Efflux | |||
| ABCC1 (MRP1) | 10 µM (complete inhibition) | Calcein AM Efflux | ||
| ABCG2 (BCRP) | No significant effect at 25 µM | Pheophorbide a Efflux | ||
| Verapamil | ABCB1 (P-gp) | 4.08 µM | Rhodamine 123 Efflux | [2] |
| Valspodar (PSC-833) | ABCB1 (P-gp) | 2.64 µM | Calcein AM Efflux | [3] |
| Tariquidar | ABCB1 (P-gp) | 114 pM | Calcein AM Efflux | [4] |
| 223 nM | Calcein AM Efflux | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Figure 1: Simplified signaling pathway of ABCB1-mediated drug efflux and its inhibition by this compound.
Figure 2: Experimental workflow for the Rhodamine 123 efflux assay to assess ABCB1 activity.
Detailed Experimental Protocols
Rhodamine 123 Efflux Assay (for ABCB1 Activity)
This assay measures the ability of ABCB1 to transport the fluorescent substrate Rhodamine 123 out of the cells. Inhibition of this process by this compound results in increased intracellular fluorescence.
Materials:
-
Cells overexpressing ABCB1 (e.g., K562/DOX) and parental cells (e.g., K562).
-
Rhodamine 123 stock solution (1 mg/mL in DMSO).
-
This compound (Tetrandrine) stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Cell culture medium.
-
Flow cytometer.
Protocol:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend in cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1-20 µM. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with ice-cold PBS to remove extracellular dye.
-
Inhibitor Incubation: Resuspend the cells in pre-warmed medium containing the desired concentration of this compound or other inhibitors. Include a vehicle control (DMSO) and a positive control (e.g., verapamil).
-
Efflux: Incubate the cells at 37°C for 1-2 hours to allow for dye efflux.
-
Analysis: After incubation, place the cells on ice to stop the efflux. Analyze the intracellular fluorescence of the cells using a flow cytometer with excitation at 488 nm and emission at 525 nm.
Calcein-AM Efflux Assay (for ABCC1 Activity)
Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent, membrane-impermeable calcein. ABCC1 can transport Calcein-AM out of the cell before it is cleaved.
Materials:
-
Cells overexpressing ABCC1.
-
Calcein-AM stock solution (1 mM in DMSO).
-
This compound stock solution.
-
PBS and cell culture medium.
Protocol:
-
Cell Preparation: Prepare cells as described in the Rhodamine 123 assay.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Dye Loading: Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for a further 30 minutes at 37°C.
-
Analysis: Measure the intracellular fluorescence of calcein using a flow cytometer (Ex/Em: 490/515 nm).
Pheophorbide a Efflux Assay (for ABCG2 Activity)
Pheophorbide a is a fluorescent substrate specific for the ABCG2 transporter.
Materials:
-
Cells overexpressing ABCG2.
-
Pheophorbide a stock solution.
-
This compound stock solution.
-
Fumitremorgin C (FTC) as a positive control inhibitor for ABCG2.
-
PBS and cell culture medium.
Protocol:
-
Cell Preparation: Prepare cells as described previously.
-
Incubation: Incubate cells with 10 µM Pheophorbide a in the presence or absence of this compound or FTC for 1 hour in the dark.[5]
-
Washing: Wash the cells twice with cold PBS.
-
Analysis: Analyze the intracellular fluorescence by flow cytometry (Ex/Em: 488/670 nm).
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABCB1, which is stimulated by its substrates and can be inhibited by competitive inhibitors.
Materials:
-
Membrane vesicles from cells overexpressing ABCB1.
-
ATPase assay buffer (e.g., 50 mM MES-Tris, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT, 10 mM MgCl2).
-
This compound stock solution.
-
ATP solution.
-
Reagents for detecting inorganic phosphate (Pi).
Protocol:
-
Reaction Setup: In a 96-well plate, add ABCB1 membrane vesicles (e.g., 20 µg protein) to the ATPase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound and incubate for 5 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding ATP (e.g., 5 mM final concentration).
-
Incubation: Incubate for 20 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding 5% SDS.
-
Phosphate Detection: Add a reagent to detect the liberated inorganic phosphate (e.g., a molybdate-based colorimetric reagent) and measure the absorbance at the appropriate wavelength (e.g., 880 nm).[2]
-
Data Analysis: The ATPase activity stimulated by this compound is calculated by subtracting the basal ATPase activity (in the absence of the compound).
Reversal of Doxorubicin Resistance Assay
This assay determines the ability of this compound to sensitize MDR cancer cells to chemotherapeutic agents like doxorubicin.[6][7][8][9][10]
Materials:
-
Doxorubicin-resistant cell line (e.g., K562/DOX) and its parental sensitive cell line.
-
Doxorubicin stock solution.
-
This compound stock solution.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
96-well plates.
Protocol:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.[8]
-
Treatment: Treat the cells with a range of concentrations of doxorubicin, both in the presence and absence of a non-toxic concentration of this compound (e.g., 1 µM).[1]
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC50 of doxorubicin in the presence and absence of this compound. The fold reversal is calculated by dividing the IC50 of doxorubicin alone by the IC50 of doxorubicin in the presence of this compound.
Conclusion
The experimental evidence strongly indicates that this compound is a potent and specific inhibitor of the ABCB1 transporter. Its ability to reverse ABCB1-mediated multidrug resistance at concentrations that do not significantly affect ABCG2 and only moderately affect ABCC1 underscores its potential as a valuable tool for both basic and preclinical research aimed at overcoming cancer chemotherapy resistance. The provided protocols offer a framework for researchers to independently verify and expand upon these findings.
References
- 1. Tetrandrine Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Curcumin reverses doxorubicin resistance via inhibition the efflux function of ABCB4 in doxorubicin-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. MDR1 Inhibition Reverses Doxorubicin-Resistance in Six Doxorubicin-Resistant Canine Prostate and Bladder Cancer Cell Lines [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
P-glycoprotein Inhibition: A Comparative Analysis of CBT-1 and Next-Generation Modulators
For Immediate Release
[City, State] – October 30, 2025 – In the ongoing battle against multidrug resistance (MDR) in cancer, the modulation of P-glycoprotein (Pgp), a key cellular efflux pump, remains a critical area of research. This guide provides a comprehensive performance comparison of CBT-1, a bisbenzylisoquinoline Pgp inhibitor, against a panel of next-generation Pgp inhibitors, including zosuquidar, elacridar, and tariquidar. The data presented herein is intended for researchers, scientists, and drug development professionals actively working to overcome MDR.
Executive Summary
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, actively removes a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of Pgp inhibitors aims to reverse this resistance mechanism. This guide details the preclinical and clinical performance of this compound and compares it with third-generation Pgp inhibitors, which are characterized by high potency and specificity. While all evaluated inhibitors demonstrate significant Pgp inhibition, they exhibit differences in potency, substrate specificity, and their effects on the pharmacokinetics of co-administered drugs.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound and the selected next-generation Pgp inhibitors based on available preclinical and clinical data.
Table 1: In Vitro Pgp Inhibition Potency
| Inhibitor | Metric | Value | Cell Line/System |
| This compound | IC50 (Binding) | 0.14 µM | Pgp-overexpressing cell membranes |
| Functional Inhibition | 1 µM (complete inhibition of rhodamine 123 efflux) | Pgp-overexpressing cells | |
| Zosuquidar | Ki | 59 nM | Cell-free assay |
| Tariquidar | Kd | 5.1 nM | P-glycoprotein |
| IC50 | ~0.04 µM | In vitro substrate transport | |
| Elacridar | IC50 | 0.05 µM | Pgp-overexpressing MCF7R cells |
Table 2: Reversal of Multidrug Resistance in Cancer Cells (In Vitro)
| Inhibitor | Chemotherapy Agent | Fold-Reversal of Resistance / Effect | Cell Line |
| This compound | Vinblastine, Paclitaxel, Depsipeptide | Complete reversal at 1 µM | SW620 Ad20 |
| Zosuquidar | Daunorubicin (DNR) | >45.5-fold enhancement of cytotoxicity | K562/DOX |
| Tariquidar | Paclitaxel | Significant decrease in IC50 at 10 nM - 1 µM | KB-8-5-11 (human Pgp) |
Table 3: In Vivo/Clinical Pgp Inhibition
| Inhibitor | Pgp Substrate | Effect on Substrate Accumulation | Species/Setting |
| This compound | Rhodamine 123 | 51% - 100% lower efflux from PBMCs | Human (Clinical Trial) |
| 99mTc-sestamibi | 34.7% to 100.8% increase in liver AUC | Human (Clinical Trial) | |
| Tariquidar | (R)-11C-verapamil | 12-fold higher distribution volume in brain | Rat |
| Elacridar | EAI045 | 5.4-fold increase in brain-to-plasma ratio | Mouse |
A key advantage of this compound, as noted in clinical studies, is its lack of alteration of the pharmacokinetics of co-administered chemotherapeutic agents like paclitaxel and doxorubicin[1]. This contrasts with some earlier generation inhibitors that could interfere with drug metabolism and clearance[2].
Experimental Methodologies
The data presented in this guide are derived from a variety of established experimental protocols designed to assess Pgp inhibition.
In Vitro P-glycoprotein Inhibition Assays
Rhodamine 123 Efflux Assay: This is a common functional assay to measure Pgp activity.
-
Principle: Pgp-overexpressing cells are loaded with the fluorescent substrate rhodamine 123. The rate of efflux of the dye, which is mediated by Pgp, is then measured over time in the presence and absence of the inhibitor. A decrease in efflux indicates Pgp inhibition.
-
General Protocol:
-
Pgp-overexpressing cells (e.g., SW620 Ad20, MCF7R) or peripheral blood mononuclear cells (PBMCs) are incubated with rhodamine 123 to allow for cellular uptake[3][4][5].
-
The cells are then washed and incubated in a dye-free medium containing various concentrations of the Pgp inhibitor[3].
-
The retention of rhodamine 123 inside the cells is quantified at different time points using flow cytometry or spectrofluorimetry[5][6]. Increased intracellular fluorescence corresponds to greater Pgp inhibition.
-
Chemosensitization/Cytotoxicity Assays: These assays determine the ability of a Pgp inhibitor to restore the cytotoxic effect of a chemotherapy drug in MDR cancer cells.
-
Principle: MDR cancer cells that are resistant to a particular chemotherapy agent (a Pgp substrate) are treated with the chemotherapy drug in combination with the Pgp inhibitor. A reduction in the IC50 value of the chemotherapy agent indicates reversal of resistance.
-
General Protocol:
-
MDR cancer cell lines (e.g., K562/DOX, KB-8-5-11) are seeded in multi-well plates[7][8].
-
The cells are exposed to a range of concentrations of a chemotherapeutic agent (e.g., paclitaxel, daunorubicin) with and without a fixed concentration of the Pgp inhibitor[7][8].
-
After a set incubation period (e.g., 48-72 hours), cell viability is assessed using a method such as the MTT assay[7][8].
-
The IC50 values are calculated to determine the extent of chemosensitization.
-
In Vivo P-glycoprotein Inhibition Imaging
99mTc-sestamibi Imaging: This non-invasive imaging technique is used to assess Pgp function in vivo.
-
Principle: 99mTc-sestamibi is a radiolabeled substrate of Pgp. Inhibition of Pgp results in increased accumulation and retention of 99mTc-sestamibi in tissues with high Pgp expression, such as the liver.
-
General Protocol:
-
A baseline scan is performed by injecting the patient with 99mTc-sestamibi and acquiring images using a gamma camera[9][10][11].
-
The patient is then treated with the Pgp inhibitor (e.g., this compound) for a specified duration[1].
-
A second 99mTc-sestamibi injection and imaging session are performed following inhibitor treatment[1].
-
The area under the concentration-time curve (AUC) for 99mTc-sestamibi in the target organ (e.g., liver) is calculated and compared between the baseline and post-inhibitor scans to quantify the degree of Pgp inhibition[1].
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and experimental processes.
Conclusion
This compound demonstrates effective inhibition of P-glycoprotein both in vitro and in clinical settings, with the significant advantage of not affecting the pharmacokinetics of co-administered chemotherapy drugs. The next-generation inhibitors, zosuquidar, elacridar, and tariquidar, exhibit high potency in preclinical models. The choice of a Pgp inhibitor for further development or clinical application will depend on a comprehensive evaluation of its potency, specificity, safety profile, and its overall impact on therapeutic outcomes in specific cancer types. This guide provides a foundational comparison to aid researchers in this critical evaluation process.
References
- 1. A pharmacodynamic study of the P-glycoprotein antagonist this compound® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, this compound® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. radiopaedia.org [radiopaedia.org]
- 10. radiology.wisc.edu [radiology.wisc.edu]
- 11. drugs.com [drugs.com]
CBT-1: A Meta-Analysis of Clinical Trials in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CBT-1, a modulator of P-glycoprotein (Pgp)-mediated multidrug resistance, with alternative therapeutic strategies in oncology. The analysis is based on available clinical trial data and aims to objectively present the performance of this compound, supported by experimental evidence.
Executive Summary
This compound is an orally administered P-glycoprotein (Pgp) inhibitor investigated for its potential to reverse multidrug resistance (MDR) in cancer. Clinical trials have evaluated this compound in combination with standard chemotherapeutic agents, such as paclitaxel and doxorubicin, in patients with advanced solid tumors and sarcomas. While pharmacodynamic studies have demonstrated this compound's ability to inhibit Pgp, comprehensive clinical efficacy and safety data remain limited. This guide synthesizes the available information to provide a comparative overview for research and development professionals.
Comparative Data on this compound Clinical Trials
The following tables summarize the quantitative data from clinical trials involving this compound. Due to the limited availability of final results from the Phase I trial in sarcoma, the efficacy data presented is based on preliminary findings.
Table 1: Pharmacodynamic Effects of this compound in Combination with Paclitaxel (NCT00972205)
| Parameter | Method | Result with this compound | p-value |
| Pgp Inhibition in PBMCs | Rhodamine efflux from CD56+ PBMCs | 51%-100% lower efflux | < .0001 |
| Pgp Inhibition in Liver | 99mTc-sestamibi AUC(0-3) (normalized to heart) | 34.7% to 100.8% increase (median, 71.9%) | < .0001 |
Source: Chow et al., 2012
Table 2: Preliminary Efficacy and Safety of this compound in Combination with Doxorubicin in Anthracycline-Refractory Sarcoma (NCT03002805 - Phase I)
| Efficacy Endpoint | Metric | Result |
| Disease Control Rate (DCR) at 12 weeks | CR + PR + SD | Monitored as a secondary objective |
| Objective Response Rate (ORR) | CR + PR | Monitored as a secondary objective |
| Progression-Free Survival (PFS) | Median time | Monitored as a secondary objective |
| Safety Endpoint | Metric | Result |
| Dose-Limiting Toxicity (DLT) | Grade 4 neutropenia | One DLT observed in the first two cohorts |
Source: ASCO 2019 Abstract
Table 3: Comparative Efficacy of Second-Line Doxorubicin Monotherapy in Advanced Soft Tissue Sarcoma (Historical Data)
| Study | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Retrospective Study | 75 | 20% | 4.7 | 20.1 |
Source: Retrospective study data
Experimental Protocols
Pharmacodynamic Study of this compound with Paclitaxel (NCT00972205)
-
Objective: To evaluate the effect of this compound on Pgp-mediated efflux in normal human cells and tissues.
-
Methodology:
-
Patient Population: Patients with advanced solid tumors.
-
Treatment Regimen: this compound was administered orally at 500 mg/m² for 7 days. A 3-hour intravenous infusion of paclitaxel at 135 mg/m² was given on day 6.
-
Pharmacodynamic Assessment:
-
Rhodamine Efflux Assay: Peripheral blood mononuclear cells (PBMCs) were collected before this compound administration and on day 6. The efflux of rhodamine from CD56+ PBMCs was measured as a surrogate for Pgp function.
-
99mTc-sestamibi Imaging: Imaging was performed before and after this compound administration to assess Pgp-mediated efflux in the liver and other tissues. The area under the concentration-time curve (AUC) for 99mTc-sestamibi was determined.
-
-
-
Endpoints: The primary endpoints were the change in rhodamine efflux from PBMCs and the change in 99mTc-sestamibi uptake in the liver.
Phase I Study of this compound with Doxorubicin in Sarcoma (NCT03002805)
-
Objective: To determine the maximum tolerated dose (MTD), recommended phase II dose (RP2D), and safety of this compound in combination with doxorubicin in patients with anthracycline-refractory sarcoma.
-
Methodology:
-
Patient Population: Patients aged 18 years or older with locally advanced or metastatic, unresectable soft tissue sarcoma who had progressed on ≤ 150 mg/m² of doxorubicin or an equivalent anthracycline.
-
Treatment Regimen: This was a dose-escalation study following a standard 3+3 design. Doxorubicin was administered at a fixed dose of 37.5 mg/m² IV on days 5 and 6 of a 21-day cycle. This compound was administered orally on days 1-7, with escalating doses in different cohorts.
-
Tumor Assessment: Tumor assessments were conducted at week 6 and week 12.
-
-
Endpoints: The primary endpoints were the MTD and RP2D. Secondary endpoints included the Disease Control Rate (DCR) at 12 weeks, Objective Response Rate (ORR), and Progression-Free Survival (PFS).
Visualizations
Caption: Experimental workflows for the two key clinical trials involving this compound.
Caption: Signaling pathway of P-glycoprotein-mediated drug efflux and its inhibition by this compound.
Discussion
The available data suggests that this compound is a potent inhibitor of P-glycoprotein in vivo, as demonstrated by the pharmacodynamic study with paclitaxel. The key clinical question is whether this Pgp inhibition translates into improved clinical outcomes for patients with drug-resistant cancers.
The development of Pgp inhibitors has been historically challenging, with many agents failing due to toxicity or lack of efficacy. The favorable toxicity profile of this compound in the pharmacodynamic study is a promising feature.
Conclusion
This compound represents a continued effort to overcome multidrug resistance in oncology by targeting P-glycoprotein. The pharmacodynamic data are robust, confirming the mechanism of action. However, the clinical efficacy data, particularly from the sarcoma trial, are still maturing. For drug development professionals, the key takeaway is the potential of this compound as a Pgp inhibitor with a seemingly manageable safety profile. Further clinical development, including randomized controlled trials, will be essential to definitively establish the clinical benefit of adding this compound to standard chemotherapy regimens. Researchers are encouraged to monitor for the final publication of the NCT03002805 trial results for a more complete understanding of this compound's potential in treating drug-resistant cancers.
Safety Operating Guide
Proper Disposal Procedures for CBT-1 (Cannabicitran)
Disclaimer: The term "CBT-1" is not a universally recognized chemical identifier. This guide assumes "this compound" refers to Cannabicitran (CBT or CBTC) , a phytocannabinoid found in the cannabis plant.[1][2] The disposal procedures provided are based on the hazardous properties of Cannabicitran and its common laboratory solvents. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and adhere to your institution's and local government's hazardous waste regulations.
This document provides essential safety and logistical information for the proper disposal of Cannabicitran (this compound) in a laboratory setting, targeting researchers, scientists, and drug development professionals.
Immediate Safety and Logistical Information: Disposal Plan
The proper disposal of this compound, particularly when in a solvent, is critical due to its potential hazards. Commercial preparations of Cannabicitran are often dissolved in flammable and toxic solvents like methanol or acetonitrile.[3][4] Therefore, the entire solution must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE. This includes:
-
Safety glasses or goggles.
-
Compatible chemical-resistant gloves (e.g., nitrile).
-
A lab coat.[5]
-
-
Waste Collection:
-
Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials), in a designated and compatible hazardous waste container.[6][7]
-
The container should be leak-proof and have a secure screw-on cap.[8]
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Cannabicitran" and the solvent (e.g., "Acetonitrile").
-
Indicate the approximate concentration and quantity of the waste.
-
Include hazard pictograms for flammable and toxic materials if applicable (based on the solvent).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste storage area.[6][8]
-
The storage area should be away from heat sources, open flames, and sparks, as common solvents are highly flammable.[6][9]
-
Ensure the storage area is secure and only accessible to authorized personnel.
-
-
Professional Disposal:
-
Never dispose of this compound or its solutions down the drain or in regular trash.[10]
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[8][11] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Follow all institutional and regulatory requirements for waste pickup and documentation.
-
Data Presentation: Chemical and Physical Properties
The following table summarizes key quantitative data for Cannabicitran.
| Property | Value | Source |
| Chemical Name | Cannabicitran | [1][3] |
| Synonyms | CBT, CBTC, CBT (citran) | [3] |
| CAS Number | 31508-71-1 | [1][3][4] |
| Molecular Formula | C₂₁H₃₀O₂ | [1][3] |
| Molecular Weight | 314.5 g/mol | [3][4] |
| Storage Temperature | -20°C or -18°C | [3][12] |
| Purity (as standard) | ≥98% | [3] |
| Formulation (CRM) | 1 mg/mL in methanol or 1000 µg/mL in Acetonitrile | [4][12] |
Experimental Protocols: Safe Handling of this compound Waste
While there are no specific experimental protocols for the disposal of this compound, the following methodology outlines the standard procedure for safely handling and preparing the chemical waste for disposal in a laboratory setting.
Methodology for Waste Preparation:
-
Scope: This protocol applies to the waste generated from experiments involving Cannabicitran, either in its pure form or as a solution.
-
Materials:
-
Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves).
-
Designated hazardous waste container (compatible with the solvent if applicable).
-
Waste labels.
-
Fume hood.
-
-
Procedure for Handling Solutions (e.g., in Acetonitrile or Methanol):
-
All handling of the waste solution should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Carefully pour or pipette the waste solution from your experimental container into the designated hazardous waste container.
-
Rinse the empty experimental container with a small amount of the original solvent (e.g., acetonitrile) and add the rinsate to the waste container to ensure all residual this compound is collected.
-
Securely cap the waste container.
-
Wipe down the exterior of the waste container and the work area in the fume hood.
-
-
Procedure for Handling Pure Compound:
-
If working with pure this compound powder, handle it in a fume hood or a ventilated balance enclosure.
-
Use a spatula to transfer any waste powder into the hazardous waste container.
-
If dissolving the waste powder for disposal, add a suitable solvent (e.g., methanol or ethanol) to the waste container first, then add the powder to prevent generating airborne dust.
-
Contaminated items like weighing boats or gloves should be placed in a separate, sealed bag labeled as "Hazardous Waste" and disposed of according to institutional guidelines.
-
-
Final Steps:
-
Ensure the waste container is properly labeled with all constituents and hazards.
-
Move the sealed container to the designated hazardous waste storage area.
-
Record the waste in your laboratory's chemical inventory or waste log as required.
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound chemical waste.
References
- 1. Cannabicitran - Wikipedia [en.wikipedia.org]
- 2. gvbbiopharma.com [gvbbiopharma.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. solvent-recyclers.com [solvent-recyclers.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. utoledo.edu [utoledo.edu]
- 11. nj.gov [nj.gov]
- 12. Cannabicitran (CBT) 1000 µg/mL in Acetonitrile [lgcstandards.com]
Personal protective equipment for handling CBT-1
Extensive searches for a chemical compound publicly identified as "CBT-1" have yielded no specific results. The term "this compound" is not a recognized chemical name, standard identifier, or acronym in publicly available safety data sheets, chemical databases, or relevant scientific literature.
The search results for "this compound" are predominantly associated with other contexts, including:
-
Compulsory Basic Training (CBT) for motorcycle and moped riders.
-
Computer-Based Test (this compound) as part of an examination process.
-
Cognitive Behavioral Therapy for Insomnia (CBT-I) , a form of psychotherapy.
-
Internal document references within governmental or financial institutions.
Without a precise chemical name, CAS (Chemical Abstracts Service) number, or other standard identifiers, it is impossible to provide accurate and reliable information regarding the necessary personal protective equipment (PPE), handling procedures, and disposal plans. Safety protocols for chemical substances are highly specific to their unique physical, chemical, and toxicological properties.
To obtain the essential safety and logistical information you require, please provide one of the following:
-
The full chemical name (e.g., according to IUPAC nomenclature)
-
The CAS number
Providing this information will allow for a precise search of safety data sheets and other reliable sources to generate the specific, procedural, and step-by-step guidance you need for safe laboratory operations. Due to the lack of specific information for a substance identified as "this compound," the creation of data tables and workflow diagrams as requested cannot be fulfilled at this time.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
